N-(4-methoxybenzyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYDYKHFODVPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357353 | |
| Record name | N-(4-methoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-35-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-methoxyphenyl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 4 Methoxybenzyl Urea and Its Derivatives
Classical Approaches in N-Substituted Urea (B33335) Synthesis
Traditional methods for synthesizing N-substituted ureas have long relied on a few key reactions. These approaches, while effective, often involve hazardous reagents and stringent reaction conditions.
Reactions Involving Isocyanates and Amines
The most prevalent classical method for synthesizing N-substituted ureas is the reaction of an isocyanate with an amine. rsc.orgrsc.org This reaction is typically a straightforward nucleophilic addition. For the synthesis of N-(4-methoxybenzyl)urea, this would involve the reaction of 4-methoxybenzyl isocyanate with ammonia (B1221849) or the reaction of an amine with a suitable isocyanate.
The general reaction is as follows: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'
A specific example is the synthesis of N,N-diethyl-N'-(4-methoxybenzyl)urea, which can be achieved by reacting diethylamine (B46881) with 4-methoxybenzyl isocyanate. This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) or toluene (B28343) at a controlled temperature of 0–5°C to minimize side reactions. The yield for this particular synthesis is reported to be in the range of 70–85% after purification.
While this method is widely used, it is not without its drawbacks. Isocyanates are often toxic and can be hazardous to handle. niscpr.res.in Furthermore, the isocyanate precursors themselves are frequently synthesized from phosgene (B1210022), a highly toxic gas, which raises significant safety and environmental concerns. rsc.orgniscpr.res.in
Carbamoyl (B1232498) Chloride-Mediated Syntheses
An alternative classical approach involves the use of carbamoyl chlorides. rsc.org In this method, a carbamoyl chloride is reacted with an amine to form the urea linkage. For instance, N,N-diethyl-N'-(4-methoxybenzyl)urea can be synthesized by the condensation of 4-methoxybenzylamine (B45378) with diethylcarbamoyl chloride. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with the addition of a base, such as triethylamine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The reported yield for this method is between 65–75% after recrystallization.
The general reaction is: R-NH₂ + R'₂N-CO-Cl → R-NH-CO-NR'₂ + HCl
Similar to the isocyanate method, the use of carbamoyl chlorides also presents safety issues, as they can be corrosive and moisture-sensitive. The generation of carbamoyl chlorides often involves phosgene or its derivatives, perpetuating the reliance on hazardous materials. rsc.org
Advanced and Green Synthetic Strategies
In response to the limitations of classical methods, significant research has been directed towards developing more sustainable and efficient synthetic protocols. These advanced strategies often focus on milder reaction conditions, the use of less hazardous reagents, and improved atom economy.
Catalyst-Free Protocols in Aqueous Media
A significant advancement in urea synthesis is the development of catalyst-free reactions in water. rsc.orgrsc.org This approach offers a simple, mild, and efficient method for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.orgresearchgate.net This methodology has been successfully applied to synthesize a variety of N-substituted ureas, including mono-, di-, and cyclic derivatives, with good to excellent yields and high purity. rsc.orgrsc.orgresearchgate.net A notable feature of this method is the straightforward product isolation, often requiring only simple filtration or extraction, thereby avoiding silica (B1680970) gel chromatography. rsc.orgrsc.orgresearchgate.net
One study demonstrated that performing the reaction exclusively in water led to better reaction rates, product conversion, and isolated yields compared to using a co-solvent. rsc.org The reaction of 4-methoxybenzamide (B147235) with phenyliodine diacetate (PIDA) in the presence of ammonia in methanol (B129727) has been shown to produce 1-(4-methoxyphenyl)urea in a near-quantitative yield of 99%. thieme-connect.com This method proceeds via an in situ generated isocyanate through a Hofmann rearrangement. thieme-connect.com
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | N-Phenylurea | 95 |
| 2 | Benzylamine (B48309) | N-Benzylurea | 92 |
| 3 | 4-Methoxybenzylamine | This compound | 94 |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.inresearchgate.netthieme-connect.comthieme-connect.com This technique has been successfully applied to the synthesis of N-monosubstituted ureas from the reaction of potassium cyanate (B1221674) with a wide range of amines in water. researchgate.netthieme-connect.comthieme-connect.com Microwave irradiation significantly reduces reaction times, often from hours to minutes, while providing high yields and purity. niscpr.res.inthieme-connect.comthieme-connect.com
For example, a microwave-assisted protocol for the synthesis of N,N'-diarylureas from aryl primary amines and ethyl acetoacetate (B1235776) under solvent-free conditions has been reported. niscpr.res.in This method avoids the use of hazardous reagents like phosgene and isocyanates and completes the reaction in 4-16 minutes, compared to the 5 hours required for the conventional method. niscpr.res.in
| Entry | Amine | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | 10 | 95 |
| 2 | o-Toluidine | 60 | 90 |
| 3 | l-Phenylalanine | 60 | 85 |
Ultrasound-Promoted Reaction Conditions
The use of ultrasound in organic synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. sci-hub.stnih.gov This technique has been applied to the synthesis of various heterocyclic compounds and has shown promise for the synthesis of urea derivatives. sci-hub.stsci-hub.se
For instance, ultrasound irradiation has been utilized in the synthesis of hydrazone derivatives, where the reaction times were significantly reduced from 24 hours to 30-45 minutes. nih.gov While specific examples for the direct synthesis of this compound using ultrasound are less common in the provided context, the principles of sonochemistry suggest it as a viable and efficient green alternative to conventional heating methods for related urea syntheses. nih.gov The application of ultrasound can lead to the formation of fine emulsions, increasing the interfacial area between reactants and accelerating the reaction. sci-hub.st
Phosgene-Alternative Reagents in Urea Formation
The synthesis of unsymmetrical ureas such as this compound has traditionally relied on hazardous reagents like phosgene and isocyanates. rsc.orgresearchgate.net Growing environmental and safety concerns have spurred the development of safer, "greener" alternatives. rsc.org These methods often involve the in-situ generation of isocyanate intermediates or the use of carbonyl surrogates that circumvent the need for phosgene.
One prominent phosgene substitute is triphosgene (B27547), a crystalline solid that is safer to handle than gaseous phosgene. mdpi.com In a typical procedure, 4-methoxybenzylamine reacts with triphosgene in the presence of a base to form 4-methoxybenzyl isocyanate in situ. This reactive intermediate is not isolated but is immediately treated with an appropriate amine to yield the unsymmetrical urea. mdpi.com For example, the reaction of an in-situ generated aryl isocyanate with 4-methoxyaniline can produce the corresponding N,N'-diaryl urea. mdpi.com
Other notable phosgene substitutes include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,1'-carbonylbisbenzotriazole. researchgate.netmdpi.com These reagents react with a primary amine to form a stable carbamoyl intermediate, which can then react with a second, different amine upon heating to form the unsymmetrical urea. mdpi.com Carbamate (B1207046) intermediates, formed from reagents like phenyl chloroformate, also serve as stable and effective alternatives to isocyanates for urea synthesis. mdpi.com Dioxazolones have also been utilized as safe isocyanate surrogates, decomposing to an isocyanate and carbon dioxide upon heating, which can then be trapped by an amine. tandfonline.com
A comparison of common phosgene-alternative reagents is presented in Table 1.
Table 1: Phosgene-Alternative Reagents for Urea Synthesis
| Reagent | Description | Advantages | Reference |
|---|---|---|---|
| Triphosgene | A solid, stable source of phosgene. | Safer to handle and store than gaseous phosgene. | mdpi.com |
| 1,1'-Carbonyldiimidazole (CDI) | A solid reagent that forms an active carbamoyl intermediate. | Mild reaction conditions, avoids toxic byproducts. | researchgate.netmdpi.com |
| Phenyl Chloroformate | Forms a stable carbamate intermediate with an amine. | Allows for stepwise synthesis, good for controlling selectivity. | mdpi.com |
| Dioxazolones | Heterocyclic compounds that release isocyanates upon thermal decomposition. | Generates non-toxic CO2 as the only byproduct. | tandfonline.com |
Multi-Component Reaction Pathways (e.g., Biginelli Condensation Derivatives)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com The Biginelli reaction, a classic three-component condensation, is a powerful tool for synthesizing dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological interest. tcichemicals.comsemanticscholar.org
The standard Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea (B124793). jmchemsci.comiau.ir To generate derivatives related to this compound, 4-methoxybenzaldehyde (B44291) can be used as the aldehyde component. For instance, the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and urea produces ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. jmchemsci.com This demonstrates how the 4-methoxybenzyl motif can be incorporated into a complex heterocyclic scaffold in a single, efficient step.
The scope of the Biginelli reaction is broad, and various catalysts and conditions have been developed to optimize yields and expand its applicability. iau.iracs.org The reaction can be extended to four-component systems, further increasing molecular complexity. For example, a four-component reaction of methyl aroylpyruvate, an aromatic aldehyde, urea, and methanol can yield 4-methoxy-substituted hexahydropyrimidine (B1621009) derivatives. biomedres.us These MCR pathways offer a convergent and atom-economical route to libraries of complex molecules built around a core structure related to this compound. tcichemicals.com
Unsymmetrical Urea Synthesis via Oxidative Couplings
Oxidative coupling reactions provide a modern, metal-catalyzed or metal-free approach to constructing the urea bond, avoiding the use of pre-functionalized carbonyl sources like phosgene or isocyanates. These methods typically involve the direct coupling of amines with a suitable carbonyl precursor under oxidative conditions.
One such strategy is the copper-catalyzed oxidative coupling of amines with formamides. nih.govrsc.org This method allows for the direct formation of an unsymmetrical urea C-N bond at room temperature. nih.gov Another significant advancement is the use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), as a mild oxidant and coupling mediator. mdpi.com This metal-free approach enables the coupling of primary amides and amines to form unsymmetrical ureas. mdpi.com The proposed mechanism involves the initial reaction of the amide with PhI(OAc)₂, followed by a Hofmann rearrangement to generate an isocyanate intermediate in situ, which is then trapped by the amine to furnish the final urea product. mdpi.com
A related metal-free method describes the oxidative cross-coupling of N-aryl formamides with amines using hypervalent iodine reagents to generate isocyanate intermediates, leading to unsymmetrical phenylurea derivatives. rsc.org These oxidative strategies are attractive for their mild conditions and broad substrate scope, including applications in late-stage functionalization. mdpi.com
Table 2: Oxidative Coupling Methods for Unsymmetrical Urea Synthesis
| Method | Key Reagents | Conditions | Description | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | Amine, Formamide, Copper catalyst | Room temperature | Direct C-H/N-H coupling to form urea linkage. | nih.govrsc.org |
| Hypervalent Iodine-Mediated Coupling | Amine, Amide, PhI(OAc)₂ | Mild, metal-free | Oxidative coupling via in situ isocyanate formation. | mdpi.com |
| Hypervalent Iodine-Mediated Coupling | Amine, N-aryl formamide, Hypervalent iodine reagent | Metal-free | Cross-coupling through an isocyanate intermediate. | rsc.org |
Functionalization and Derivatization Strategies
Regioselective Modifications
The this compound scaffold possesses several sites amenable to chemical modification, including the two nitrogen atoms of the urea linkage and the aromatic ring. Achieving regioselectivity—the ability to modify one specific site over others—is crucial for targeted drug design. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring directs electrophilic aromatic substitution primarily to the ortho positions (C3 and C5).
The urea motif itself can influence the reactivity of the molecule. For example, in the synthesis of novel imidazolidin-2-ones, urea derivatives undergo acid-catalyzed intramolecular cyclization followed by electrophilic substitution with high regioselectivity. mdpi.comresearchgate.net While direct C-H functionalization of complex heterocycles can be challenging, reaction conditions such as solvent and pH can sometimes be tuned to control the regiochemical outcome. researchgate.net This tunability allows for the selective introduction of functional groups at desired positions on complex molecules. researchgate.net
Incorporation of Diverse Pharmacophores
The this compound moiety serves as a valuable building block for creating more complex molecules with enhanced biological activity. By attaching various pharmacophores (biologically active groups) to this core structure, chemists can develop new therapeutic agents.
Several studies have demonstrated the utility of this approach:
GSK-3β Inhibitors: The this compound core is central to the structure of AR-A014418, a selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov By incorporating different aryl groups, such as benzothiazole (B30560) or benzimidazole (B57391), onto the urea scaffold, researchers have synthesized potent covalent inhibitors targeting this enzyme. researchgate.net
Anticancer Agents: Quinazolin-4-one functionalities have been attached to the this compound structure to create potential VEGFR-2 inhibitors for cancer therapy. nih.gov The presence and length of a spacer between the urea and the phenyl ring were found to significantly influence cytotoxic activity. nih.gov
Antimicrobial Compounds: Hybrid molecules have been created by combining the this compound structure with other pharmacophores known for antimicrobial activity. Examples include linking it to pyridazine (B1198779) moieties to generate compounds with antibacterial and antifungal properties. tubitak.gov.tr Additionally, it has been incorporated into β-lactam structures that also bear a morpholine (B109124) ring, another group associated with antimicrobial effects. brieflands.com
This strategy of combining known pharmacophores through a central urea linker is a powerful method for generating novel chemical entities with potentially synergistic or improved biological profiles. tubitak.gov.tr
Radiosynthesis Techniques
Radiolabeling of this compound derivatives is essential for their use as imaging agents in Positron Emission Tomography (PET), a non-invasive technique used to visualize and measure metabolic processes in the body. Carbon-11 (B1219553) (¹¹C), a positron-emitting isotope with a short half-life of 20.4 minutes, is commonly used for this purpose.
A key radiolabeled analog is [¹¹C]AR-A014418 (N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea). One synthetic route to this tracer involves the reaction of its desmethyl precursor (N-(4-hydroxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea) with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov The ¹¹C-methyl group is attached to the phenolic oxygen, yielding the final product in a rapid synthesis suitable for PET applications. nih.gov
An alternative approach for labeling ureas involves using [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]phosgene. researchgate.netscilit.com For example, [¹¹C]phosgene can be used to generate [¹¹C]carbamoyl chlorides, which are versatile intermediates for producing a variety of ¹¹C-labeled ureas. researchgate.net The development of efficient radiosynthesis methods is critical for the preclinical and clinical evaluation of these compounds as PET tracers. nih.gov
Carbon-11 Radiolabeling via CO₂ Fixation
The incorporation of the short-lived positron-emitting isotope Carbon-11 (¹¹C, t½ = 20.4 min) into organic molecules is a cornerstone of Positron Emission Tomography (PET) radiochemistry. mdpi.com One increasingly utilized method for producing ¹¹C-labeled compounds, including urea derivatives, is through the direct fixation of cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.gov While [¹¹C]CO₂ is a primary precursor from the ¹⁴N(p,α)¹¹C nuclear reaction, its direct use is challenging due to its low chemical reactivity, often necessitating catalysts or high-pressure and high-temperature conditions to activate the molecule. mdpi.comnih.gov
Historically, the fixation of [¹¹C]CO₂ was often accomplished using highly reactive Grignard reagents to form [¹¹C]carboxylic acids. nih.govharvard.edu However, modern protocols have expanded to include the synthesis of [¹¹C]ureas, frequently via the formation of a [¹¹C]isocyanate intermediate. mdpi.comnih.gov This is achieved by "trapping" [¹¹C]CO₂ with a suitable amine in the presence of a base. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as [¹¹C]CO₂-fixation agents. mdpi.comnih.gov
A key example of this methodology is the synthesis of [¹¹C-carbonyl]AR-A014418, a derivative of this compound. harvard.eduscilit.com This tracer, chemically known as N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, is an inhibitor of glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov Its radiosynthesis demonstrates a successful [¹¹C]CO₂ fixation approach where the terminal nucleophile is an aromatic amine, specifically 2-amino-5-nitrothiazole. harvard.edu This represented the first successful use of an aromatic amine for this role in this specific context. harvard.edu The synthesis was conducted at room temperature. harvard.edu
Detailed findings for the synthesis of this tracer highlight the efficiency of the method, even with the challenges of handling short-lived isotopes. harvard.edu
Table 1: Research Findings for the Synthesis of [¹¹C-carbonyl]AR-A014418 via [¹¹C]CO₂ Fixation
| Parameter | Value |
|---|---|
| Precursor | [¹¹C]Carbon Dioxide ([¹¹C]CO₂) |
| Key Reagents | 2-amino-5-nitrothiazole, 4-methoxybenzylamine |
| Total Synthesis & Formulation Time | 28 minutes |
| Radiochemical Yield (uncorrected) | 8.3 ± 3.9% |
| Specific Activity (at end of synthesis) | 4.0 ± 1.1 Ci/µmol |
Data sourced from a study on ¹¹CO₂ fixation for PET radiochemistry. harvard.edu
Strategies for Positron Emission Tomography (PET) Tracer Development
The development of PET tracers for imaging the central nervous system (CNS) is a complex process that requires balancing several critical physicochemical and biochemical properties. researchgate.net A primary challenge is designing molecules that can effectively cross the blood-brain barrier (BBB). researchgate.net For a derivative of this compound to be a successful CNS PET tracer, its properties must be carefully optimized. researchgate.net
Key strategies and considerations in PET tracer development include:
Lipophilicity : The molecule's affinity for fatty environments, measured as LogP or LogD₇.₄, is a crucial predictor of BBB permeability. A LogP value between 2 and 4 or a LogD₇.₄ value between 1.5 and 3.5 is generally considered favorable for brain penetration. researchgate.net
Molecular Size and Structure : Properties like topological polar surface area (TPSA) and molar refractivity are important determinants of a molecule's ability to cross the BBB. researchgate.net
Target Affinity and Specificity : The tracer must bind with high affinity and selectivity to its intended biological target, such as the enzyme glycogen synthase kinase-3β (GSK-3β) in the case of AR-A014418. nih.govresearchgate.net GSK-3β is a target of interest for various neurological illnesses, including Alzheimer's disease. harvard.edu
Amenability to Radiolabeling : The chemical structure must allow for the rapid and efficient incorporation of a positron-emitting radionuclide, such as ¹¹C or ¹⁸F. researchgate.net The use of ¹¹C is particularly advantageous for CNS studies because the substitution of a naturally occurring carbon atom does not alter the compound's physicochemical properties, allowing for accurate pharmacokinetic assessment and the possibility of multiple scans on the same day. mdpi.com
Kinetics and Metabolism : A successful tracer should exhibit appropriate pharmacokinetics, minimal non-specific binding in the brain, and have no brain-penetrant radiometabolites that could interfere with the signal. researchgate.net
The development of ¹¹C-labeled ureas, such as derivatives of this compound, for use as PET tracers to image targets like GSK-3β serves as a practical application of these strategies. nih.gov PET imaging with such tracers can provide a non-invasive method to quantify physiological processes and measure the occupancy of a therapeutic target by a drug, aiding in the development of new treatments for neuroinflammatory and neurodegenerative diseases. nih.gov
Spectroscopic and Crystallographic Elucidation of N 4 Methoxybenzyl Urea Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules like N-(4-methoxybenzyl)urea. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule.
Key proton signals for related urea (B33335) compounds have been reported in various studies. For instance, in 1,3-bis(4-methoxyphenyl)urea (B75091), the following signals were observed in DMSO-d6: a singlet at 8.40 ppm for the two NH protons, a doublet at 7.33 ppm for the four aromatic protons adjacent to the urea linkage, a doublet at 6.85 ppm for the four aromatic protons adjacent to the methoxy (B1213986) group, and a singlet at 3.71 ppm for the six methoxy protons. uva.nl For 4-methoxyphenylurea (B72069), the ¹H NMR spectrum in DMSO-d₆ shows a singlet at 8.30 ppm (1H, NH), a doublet at 7.28 ppm (2H, Ar-H), a doublet at 6.80 ppm (2H, Ar-H), and a singlet at 3.68 ppm (3H, OCH₃). The chemical shifts and splitting patterns of these signals provide conclusive evidence for the arrangement of the methoxybenzyl and urea moieties.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH | ~8.30-8.40 | Singlet | 2H | Urea Protons |
| Ar-H (ortho to NH) | ~7.28-7.33 | Doublet | 4H | Aromatic Protons |
| Ar-H (ortho to OCH₃) | ~6.80-6.85 | Doublet | 4H | Aromatic Protons |
| OCH₃ | ~3.68-3.71 | Singlet | 6H | Methoxy Protons |
| Note: Data is based on analogous compounds like 1,3-bis(4-methoxyphenyl)urea and 4-methoxyphenylurea in DMSO-d6. uva.nl |
Carbon-13 NMR (¹³C NMR) Analyses
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~155-165 | Urea Carbonyl Carbon |
| Ar-C (C-O) | ~150-160 | Aromatic Carbon attached to Oxygen |
| Ar-C (C-N) | ~130-140 | Aromatic Carbon attached to Nitrogen |
| Ar-CH | ~110-130 | Aromatic CH Carbons |
| OCH₃ | ~55 | Methoxy Carbon |
| Note: Predicted chemical shifts are based on general values for similar functional groups. |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are powerful for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the N-H stretching of the urea group, the C=O stretching of the carbonyl group, and the C-O stretching of the methoxy group.
In the FT-IR spectrum of the related 4-methoxyphenylurea, a prominent N-H stretching vibration appears around 3469 cm⁻¹, and the C=O stretching vibration is observed at 1643 cm⁻¹. The presence of a methoxy group is confirmed by a C-O stretching band typically found around 1250 cm⁻¹. These characteristic peaks provide strong evidence for the presence of the urea and methoxybenzyl functionalities.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching | 3200-3500 | Urea (Amide) |
| C-H Stretching (Aromatic) | 3000-3100 | Benzyl (B1604629) Group |
| C-H Stretching (Aliphatic) | 2850-3000 | Methoxy & Methylene Groups |
| C=O Stretching | 1630-1680 | Urea (Carbonyl) |
| N-H Bending | 1550-1640 | Urea (Amide) |
| C-C Stretching (Aromatic) | 1400-1600 | Benzyl Group |
| C-O Stretching | 1200-1300 | Methoxy Group |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, FT-Raman can provide additional information about the aromatic ring vibrations and the urea backbone.
Studies on similar urea derivatives have utilized FT-Raman spectroscopy to analyze their molecular structure. nih.govresearchgate.net For instance, the symmetric C-N stretching vibration of the urea group gives a sharp peak in the Raman spectrum, often observed around 1002 cm⁻¹ in related compounds. cnr.it The aromatic ring vibrations also produce characteristic signals that can be used to confirm the substitution pattern.
Mass Spectrometry in Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For example, the HRMS of 4-methoxyphenylurea showed an [M+H]⁺ ion at m/z 167.0821, which corresponds to the calculated value of 167.0815 for the formula C₈H₁₁N₂O₂.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of urea compounds often involves characteristic losses and rearrangements. researchgate.net For this compound, expected fragmentation pathways would include cleavage of the bond between the benzyl group and the nitrogen atom, as well as fragmentation of the urea moiety itself. Analysis of these fragment ions helps to piece together the molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound and its derivatives. This method allows for the detection of the protonated molecular ion, providing a direct measure of the compound's molecular weight.
In the analysis of various urea derivatives, ESI-MS has been consistently employed to confirm the mass of the synthesized compounds. For instance, in the study of N,N'-disubstituted ureas, the mass of the compounds was confirmed by detecting the [M+H]⁺ ion. tandfonline.com Similarly, for derivatives of this compound, ESI-MS is used to verify the calculated molecular mass. rsc.org For example, the calculated mass for C15H16N2O was found to be 240.13 m/z, with the experimental value being 241.2 [MH]⁺. rsc.org
| Compound | Calculated Mass (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
| C15H16N2O | 240.13 | 241.2 | rsc.org |
| C17H14F6N2O | 376.10 | 377.3 | rsc.org |
| C15H14F2N2O | 276.11 | 277.3 | rsc.org |
| C15H18N4O | 270.15 | 271.3 | rsc.org |
| 1-(4-Hydroxy-3-methoxybenzyl)-1,3-diphenylurea | - | 349.1 | tandfonline.com |
| 1-(4-Hydroxy-3-methoxybenzyl)-3-phenyl-1-p-tolylurea | - | 363.1 | tandfonline.com |
| 1-(4-Hydroxy-3-methoxybenzyl)-1-(4-methoxyphenyl)-3-phenylurea | - | 379.1 | tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying compounds within complex mixtures.
LC-MS has been utilized to analyze this compound derivatives in various studies. For example, deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea was synthesized as an internal standard for LC-MS analysis. researchgate.net In another study, LC-MS was used to identify and quantify urea-based inhibitors from plant roots, with 1,3-bis(4-methoxybenzyl)urea (B11176775) (MMU) being the most abundant. researchgate.net The phytochemical investigation of Murraya koenigii also employed LC-MS/MS to profile metabolites, including urea derivatives. ikm.org.my
| Compound | LC-MS Finding | Reference |
| Deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea | Synthesized as an internal standard for LC-MS analysis. | researchgate.net |
| 1,3-bis(4-methoxybenzyl)urea (MMU) | Identified and quantified as the most abundant urea in Pentadiplandra brazzeana root. | researchgate.net |
| Urea derivatives in Murraya koenigii | Profiled as part of the plant's phytochemical composition using LC-MS/MS. | ikm.org.my |
| 1-((1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-methoxyphenyl)urea | Detected with m/z 416.07 (M + H)⁺. | frontiersin.org |
| 1-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-methoxyphenyl)urea | Detected with m/z 416.07 (M + H)⁺. | frontiersin.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of newly synthesized compounds.
HRMS has been instrumental in the characterization of this compound and its derivatives. For instance, in the synthesis of novel nitroaryl urea derivatives, HRMS was used to confirm the elemental composition of the products. tandfonline.com The calculated mass for the [M+H]⁺ ion of 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea was 345.1557, with the experimental value being 345.1555. tandfonline.com Similarly, HRMS confirmed the elemental composition of various other urea derivatives, providing strong evidence for their successful synthesis. tandfonline.comnih.gov
| Compound | Calculated Mass [M+H]⁺ | Experimental Mass [M+H]⁺ | Reference |
| 1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea | 345.1557 | 345.1555 | tandfonline.com |
| 1-(4-Methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea | 346.1510 | 346.1513 | tandfonline.com |
| N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea | 295.0495 | 295.0483 | nih.gov |
| Ethyl 2-(3-(4-methoxybenzyl)ureido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 389.4820 | 389.4863 | sci-hub.box |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.org The absorption maxima (λmax) and the intensity of absorption are characteristic of a molecule's electronic structure.
The UV-Vis spectra of this compound and related compounds typically show strong absorptions in the UV region. nsf.gov These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic ring and the urea moiety. nih.gov For example, the UV-Vis spectra of certain β-diketiminate complexes containing ligands derived from this compound display strong absorptions between 310–370 nm, which are assigned to ligand-to-metal charge transfer (LMCT) excitations. nsf.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra and assign the observed transitions. researchgate.netmdpi.com
| Compound/Complex | Absorption Maxima (λmax) (nm) | Assignment | Reference |
| β-diketiminate complexes with related ligands | 310–370 | Ligand-to-Metal Charge Transfer (LMCT) | nsf.gov |
| β-diketiminate complexes with related ligands | 400-600 | d-d transitions | nsf.gov |
Single-Crystal X-ray Diffraction in Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The crystal structures of several derivatives of this compound have been determined using this method. For instance, the crystal structure of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea revealed that the molecule is essentially coplanar and forms one-dimensional chains through N—H⋯O hydrogen bonds. nih.govresearchgate.net This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological context. The planarity of the urea moiety and the dihedral angles between the aryl groups are key features that influence crystal packing.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea | Monoclinic | P2₁/n | Essentially coplanar molecule, N—H⋯O hydrogen bonds. | nih.govresearchgate.net |
| N-(4-bromophenyl)urea | Monoclinic | P2₁ | Planar urea moiety, dihedral angle of 47.8° between urea and phenyl planes. |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized substance.
Elemental analysis is a standard characterization technique reported in the synthesis of this compound derivatives. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct composition of the compound. rsc.orgtandfonline.comturkjps.org
| Compound | Calculated (%) | Found (%) | Reference |
| 1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea | C(59.29), H(5.85), N(16.27) | C(59.27), H(5.86), N(16.22) | tandfonline.com |
| 1-(4-Methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea | C(55.64), H(5.55), N(20.28) | C(55.44), H(5.49), N(20.32) | tandfonline.com |
| N,N'-bis-(4-methoxybenzyl)urea | C(67.98), H(6.71), N(9.33) | C(68.30), H(6.49), N(9.85) | rsc.org |
| N,N'-bis-(4-fluorobenzyl)urea | C(65.21), H(5.11), N(10.14) | C(65.26), H(4.73), N(11.09) | rsc.org |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. infitek.com This technique is used to evaluate the thermal stability of a compound and to study its decomposition behavior. nih.gov
TGA has been applied to study the thermal properties of materials incorporating urea derivatives. For example, the thermal stability of a metal-organic framework containing a urea-based linker was investigated using TGA. rsc.org The TGA curve reveals the temperature at which the compound begins to decompose, providing insights into its thermal robustness. This information is important for determining the material's suitability for applications that may involve elevated temperatures.
While specific TGA data for this compound itself was not found in the provided search results, the technique is generally applicable to study the thermal stability of such organic compounds. proquest.com
Computational and Theoretical Investigations of N 4 Methoxybenzyl Urea Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. github.iodergipark.org.tr It is based on proving that the ground-state energy of a system is a unique functional of its electron density. github.io For N-(4-methoxybenzyl)urea, DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to perform geometry optimization. dergipark.org.trwiley.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data, if available, to validate the theoretical model. dergipark.org.tr The stability of the optimized geometry is confirmed by frequency calculations, which should yield no imaginary frequencies, ensuring a true energy minimum has been found. biointerfaceresearch.com
Recent studies on various urea (B33335) derivatives have highlighted the importance of conformational analysis, revealing a dynamic behavior, particularly in N,N'-diaryl ureas, which often favor a trans,trans conformation in both solid and solution states. nih.gov Computational analysis of similar benzyl (B1604629) urea derivatives shows that the most stable conformations minimize electrostatic repulsion, for instance, by positioning the benzyl phenyl ring away from the carbonyl oxygen.
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites. materials.international The MEP map visualizes the electrostatic potential on the electron density surface, where different colors indicate varying potential values. materials.internationalmdpi.com Typically, red and yellow regions signify the most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent the most positive potential (electron-poor), indicating sites for nucleophilic attack. materials.internationalmdpi.com Green areas correspond to neutral or zero potential. mdpi.com
For this compound, the MEP map would reveal specific reactive regions. The oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the urea moiety are expected to be highly electronegative, appearing as red or yellow, making them primary sites for electrophilic interactions. researchgate.netnih.gov Conversely, the hydrogen atoms attached to the nitrogen atoms (N-H) would be electron-deficient and appear as blue, marking them as electrophilic sites prone to interaction with nucleophiles. researchgate.net This charge distribution is fundamental to the molecule's ability to form hydrogen bonds, a key factor in its interaction with biological targets. nih.gov In related molecules like N-(4-methoxybenzyl)-6-nitrobenzo- aip.orgaip.org-dioxole-5-carboxamide (MDC), MEP analysis has confirmed that such compounds can act as electrophiles, facilitating bond formation with biomolecules. researchgate.net
Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. tandfonline.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. physchemres.orgajchem-a.com
A small energy gap suggests that the molecule can be easily polarized, indicating higher chemical reactivity and potentially significant Non-Linear Optical (NLO) properties. wiley.comatlantis-press.com Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. ajchem-a.com For urea derivatives, DFT calculations are commonly used to determine the energies of these orbitals. wiley.comrdd.edu.iq In a study on a similar molecule, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, FMO analysis suggested low reactivity in both gas and solution phases. researchgate.net The HOMO-LUMO gap can signify intermolecular charge transfer, which has a crucial impact on biological activity. tandfonline.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Urea Maleic Acid | -7.67 | -0.42 | 7.25 | researchgate.net |
| Glu-Ureido Moiety | -6.44 | -1.28 | 5.16 | mdpi.com |
| N-(4-methoxybenzylidene) isonicotinohydrazone | -6.49 | -1.84 | 4.65 | wiley.com |
| N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea | -6.20 | N/A | N/A |
Theoretical vibrational analysis using DFT is a powerful method to understand the molecular structure and bonding of this compound. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the infrared (IR) and Raman spectra. biointerfaceresearch.com These calculations are often performed using methods like B3LYP with a 6-311++G(d,p) basis set. biointerfaceresearch.com
To accurately assign the calculated frequencies to specific vibrational modes of the molecule, a Potential Energy Distribution (PED) analysis is performed using software such as VEDA. mdpi.comresearchgate.net PED provides the percentage contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net For urea derivatives, characteristic vibrational modes include N-H stretching, C=O (urea carbonyl) stretching, C-N stretching, and vibrations associated with the aromatic ring. nih.gov For instance, in N-N'-dimethylethylene urea, CH2 stretching vibrations were assigned theoretically at 3059 cm⁻¹. biointerfaceresearch.com In a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the C≡N stretching mode was calculated at 2280 cm⁻¹ with an 89% PED contribution. researchgate.net These theoretical spectra and assignments are typically compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. biointerfaceresearch.com
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Compound | Reference |
|---|---|---|---|---|
| C=O | Stretching | 1711 | N-(4-methoxybenzylidene) isonicotinohydrazone | wiley.com |
| C=N | Stretching | 1601 | N-(4-methoxybenzylidene) isonicotinohydrazone | wiley.com |
| N-H | Stretching | 3336 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | mdpi.com |
| C-O (methoxy) | Stretching | 1230 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | mdpi.com |
| C=C (aromatic) | Stretching | 1595–1504 | Aryl Urea Derivatives | nih.gov |
The investigation of Non-Linear Optical (NLO) properties is crucial for the development of materials used in optoelectronics and photonics. researchgate.net Molecules like this compound, which possess π-conjugated systems and donor-acceptor groups, are promising candidates for NLO applications. wiley.com DFT calculations are employed to compute key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov
The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value indicates a strong NLO activity. nih.gov These calculated properties are often compared to those of a standard reference material, such as urea, to evaluate their potential. ajchem-a.comnih.gov For instance, studies on various organic molecules have shown that their hyperpolarizability values can be many times greater than that of urea, indicating excellent NLO potential. ajchem-a.comacrhem.org The presence of electron-donating groups (like the methoxy (B1213986) group) and electron-withdrawing groups can enhance intramolecular charge transfer, leading to larger dipole moments and hyperpolarizability, which are desirable for NLO materials. researchgate.net
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10-24 esu) | First Hyperpolarizability (β) (x 10-33 esu) | Reference |
|---|---|---|---|---|
| Urea (Calculated) | 2.76 - 6.96 | 6.09 - 10.75 | N/A | nih.gov |
| Glu-Ureido Moiety | 2.54 | 137.9 (a.u.) | 144.3 (a.u.) | mdpi.com |
| Urea Maleic Acid | ~2.5x Urea | N/A | ~2.5x Urea | researchgate.net |
Note: 'a.u.' stands for atomic units. Conversion factors are needed to compare directly with esu values (1 a.u. of α ≈ 0.1482×10⁻²⁴ esu; 1 a.u. of β ≈ 8.6393×10⁻³³ esu). nih.gov
Theoretical calculations of thermodynamic properties provide valuable information about the stability and behavior of this compound under varying temperatures. mdpi.com Using the vibrational frequencies obtained from DFT calculations, statistical thermodynamics allows for the computation of key parameters such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G). atlantis-press.commdpi.com
These properties are typically calculated over a range of temperatures to understand their dependence on thermal energy. mdpi.com The calculations reveal how the energy of the molecule is distributed among its vibrational modes. Generally, enthalpy, heat capacity, and entropy increase with temperature, reflecting greater molecular vibrational intensities. mdpi.com These computed thermodynamic functions are essential for predicting the spontaneity and direction of chemical reactions involving the compound. mdpi.com For example, DFT calculations on amino acids have been used to determine their thermodynamic properties and relate them to electrochemical behavior. mdpi.com
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) | Reference |
|---|---|---|---|---|
| 200 | 196.25 | 391.13 | 25.17 | atlantis-press.com |
| 298.15 | 264.42 | 471.93 | 48.11 | atlantis-press.com |
| 400 | 329.83 | 556.24 | 78.13 | atlantis-press.com |
| 600 | 428.11 | 709.68 | 154.67 | atlantis-press.com |
Note: Data for this compound is not explicitly available; data for Urea Maleic Acid (UMA) is provided as an illustrative example of thermodynamic calculations on a related system. atlantis-press.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govtandfonline.com
For this compound and its derivatives, molecular docking studies can elucidate how these compounds interact with specific biological targets, such as enzymes or protein receptors. aip.orgnih.gov In these simulations, the ligand is placed into the binding site of the target protein, and its conformation and position are adjusted to find the best fit, which is quantified by a scoring function that estimates the binding energy. aip.org
Studies on various urea derivatives have shown their potential to interact with a range of biological targets. For example, some have been docked against DNA Gyrase, showing high binding energy compared to reference drugs. aip.orgaip.org Others have been evaluated as inhibitors for targets like the BRAF(V600E) protein kinase or acetylcholinesterase. biointerfaceresearch.comnih.gov Key interactions stabilizing the ligand-receptor complex often include hydrogen bonds, typically involving the urea moiety's N-H and C=O groups, as well as hydrophobic interactions with amino acid residues in the binding pocket. nih.govbiointerfaceresearch.com For a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, docking studies revealed its potential as an anti-diabetic agent by binding to the 4AMJ protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For systems related to this compound, QSAR models have been developed to elucidate the structural requirements for various therapeutic activities, including anticancer, anti-HIV, and antimalarial actions. tandfonline.comtandfonline.comnih.gov These models typically employ a range of physicochemical descriptors—categorized as lipophilic, electronic, and steric—to predict the activity of new chemical entities. atlantis-press.com
The process involves building a model using a "training set" of compounds with known activities and then validating its predictive power with an external "test set". tandfonline.com Statistical parameters such as the square of the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² are used to assess the model's quality and robustness. tandfonline.com
For benzyl urea derivatives investigated for anti-proliferative activity, both 2D-QSAR and 3D-QSAR methods like Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been employed. tandfonline.com Studies on cyclic urea derivatives as HIV-1 protease inhibitors, which included this compound as a substituent, found that the inhibitory activity was primarily governed by the hydrophobic properties and the molecular size of the substituents on the urea nitrogens. tandfonline.com Specifically, an aromatic substituent was shown to be advantageous, while ortho-substitution on the aromatic ring had a detrimental effect. tandfonline.com In the context of antimalarial phenylurea substituted pyrimidines, QSAR analyses indicated that lipophilicity is a key driver for improving activity. nih.gov However, the most active compounds in that series also exhibited high lipophilicity, which can lead to poor aqueous solubility and permeability. nih.gov
| Compound Series | Therapeutic Target | Key QSAR Findings | Primary Descriptors of Influence | Reference |
|---|---|---|---|---|
| Cyclic Urea Derivatives (including this compound) | HIV-1 Protease Inhibition | Activity is governed by the hydrophobic property and molecular size of N-substituents. Aromatic groups are beneficial. | Hydrophobicity (LogP), Steric (van der Waals volume) | tandfonline.com |
| Benzyl Urea Derivatives | Anticancer (Anti-proliferative) | 2D and 3D-QSAR models showed good internal and external predictability for designing new compounds. | Electronic, Steric, and Hydrophobic parameters | tandfonline.com |
| Phenylurea Substituted 2,4-diamino-pyrimidines | Antimalarial (Plasmodium falciparum) | Lipophilicity is a primary driver of improved antimalarial activity. | Lipophilicity (ClogP) | nih.gov |
| N-benzoyl-N'-naphthylthiourea Derivatives | Anticancer (VEGFR2 inhibition) | Electronic properties were identified as crucial, with electron-withdrawing groups enhancing activity. | Electronic (ELUMO), Lipophilic (CLogP) | atlantis-press.com |
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
In silico ADME analysis is a computational approach used early in the drug discovery process to predict the pharmacokinetic properties of a compound. mdpi.comrjptonline.org This predictive assessment helps to identify candidates with favorable drug-like characteristics, reducing the costs and time associated with experimental analyses. mdpi.com For this compound and related systems, various web-based tools and software are used to calculate physicochemical properties, pharmacokinetics, and drug-likeness. mdpi.comijper.org
Key physicochemical properties evaluated include molecular weight, lipophilicity (LogP), water solubility, the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). rjptonline.org These parameters are often assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. tandfonline.com Studies on various urea derivatives, including those with methoxybenzyl moieties, have shown that these compounds generally conform to Lipinski's rules, suggesting good potential for oral absorption. tandfonline.comnih.gov
Pharmacokinetic predictions cover aspects like gastrointestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and excretion. rjptonline.org For instance, in silico studies on N-aryl-N'-benzylurea derivatives predicted favorable ADME profiles. ijper.org Similarly, analysis of pyrrolizine-bearing urea moieties also revealed good drug-likeness and pharmacokinetic properties. tandfonline.com The methoxy group in this compound can influence its properties; it may enhance solubility in some polar organic solvents while also contributing to metabolic pathways.
| Property | Predicted Value/Characteristic | Implication | Reference |
|---|---|---|---|
| Lipophilicity (Log P) | Generally < 5 | Good absorption and permeation; conforms to drug-likeness rules. | nih.gov |
| Molecular Weight | Typically < 500 g/mol | Favorable for oral bioavailability (Lipinski's rule). | rjptonline.org |
| Hydrogen Bond Donors | Typically ≤ 5 | Conforms to Lipinski's rule for good membrane permeability. | rjptonline.org |
| Hydrogen Bond Acceptors | Typically ≤ 10 | Conforms to Lipinski's rule for good membrane permeability. | rjptonline.org |
| Gastrointestinal (GI) Absorption | Predicted to be high | Good potential for oral administration. | ijper.org |
| AMES Toxicity | Often predicted to be negative | Low potential for mutagenicity. | nih.gov |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized wave function of a molecule into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This technique provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound systems, NBO analysis reveals significant electron delocalization and hydrogen bonding. researchgate.nettandfonline.com
The analysis is based on second-order perturbation theory, which evaluates the energetic stabilization (E(2)) resulting from interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu A high E(2) value indicates a strong electronic interaction. In urea derivatives, significant stabilization arises from hyperconjugative interactions, such as the delocalization of a lone pair (n) from a nitrogen or oxygen atom into an adjacent anti-bonding orbital (σ) or the interaction between π and π orbitals of the aromatic ring. tandfonline.com
For example, in phenylurea derivatives, strong intramolecular hyperconjugative interactions are formed by the orbital overlap between the lone pair of the urea nitrogen and the antibonding orbitals of adjacent bonds, leading to intramolecular charge transfer (ICT) that stabilizes the system. tandfonline.com The resonance within the urea moiety itself (n(N) → π(C=O)) and interactions involving the phenyl ring (π(C=C) → π(C=C)) are also significant. These interactions influence the molecule's conformation, electronic properties, and reactivity. researchgate.nettandfonline.com
| Donor NBO | Acceptor NBO | Type of Interaction | Typical Stabilization Energy (E(2)) (kcal/mol) | Significance | Reference |
|---|---|---|---|---|---|
| n(N) (Urea NH) | π(C=O) | Resonance/Hyperconjugation | High | Stabilizes the planar urea core. | tandfonline.com |
| n(O) (Carbonyl) | σ(N-C) | Hyperconjugation | Moderate | Contributes to the electronic structure of the urea group. | tandfonline.com |
| π(C=C) (Phenyl Ring) | π(C=C) (Phenyl Ring) | π-π Conjugation | High | Indicates electron delocalization across the aromatic system. | researchgate.net |
| n(N) | σ*(C-H) | Hyperconjugation | Low to Moderate | Contributes to overall molecular stability. | tandfonline.comwisc.edu |
Lattice Energy Calculations and Crystal Stability Insights
Lattice energy is defined as the energy released when gaseous ions combine to form one mole of a solid ionic compound, or conversely, the energy required to break the solid into gaseous ions. libretexts.orgyoutube.com It is a crucial measure of the stability of a crystalline solid. libretexts.org While the concept is most directly applied to ionic solids, the principles extend to molecular crystals like this compound, where lattice energy calculations help in understanding crystal packing and stability. rsc.orgresearchgate.net
For molecular crystals, the lattice energy corresponds to the sum of all intermolecular interactions within the crystal structure. These interactions are dominated by van der Waals forces and, crucially for urea derivatives, strong hydrogen bonds. researchgate.net Computational crystal structure prediction (CSP) methods survey the landscape of possible crystal structures by calculating the lattice energy for each potential packing arrangement to identify the most stable polymorphs. rsc.org
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Compound | 1,3-Diethyl-1,3-diphenylurea | A structural analogue of N,N'-disubstituted ureas. | iucr.org |
| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. | iucr.org |
| Space Group | P 2₁/c | ||
| Unit Cell Dimensions | a = 9.6990 Å, b = 16.7622 Å, c = 10.6011 Å, β = 118.854° | ||
| Key Intermolecular Interaction | C—H⋯O contacts | Forms centrosymmetric dimers, stabilizing the crystal structure. | iucr.org |
| Closest Centroid-Centroid Distance | 3.8938 Å | Indicates the presence of π-π stacking interactions between phenyl rings. | iucr.org |
Biological and Pharmacological Research of N 4 Methoxybenzyl Urea Analogues
Enzyme Inhibition Profiles and Mechanisms
Analogues of N-(4-methoxybenzyl)urea have demonstrated significant inhibitory activity against key enzymes implicated in various pathological conditions. The following sections detail the research findings concerning their effects on GSK-3β and urease, including the mechanisms of inhibition and structural interactions.
Glycogen (B147801) synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and diabetes. nih.gov The β-isoform, GSK-3β, has been a primary target for inhibitor development. researchgate.net this compound analogues have emerged as a promising class of GSK-3β inhibitors.
A notable example is AR-A014418, or N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a highly selective and potent GSK-3β inhibitor. nih.govnih.gov Studies on this and related compounds have elucidated their mechanisms of action and the structural requirements for potent inhibition.
The inhibition of GSK-3β by this compound analogues can occur through both reversible and irreversible mechanisms.
Reversible Inhibition: Many analogues function as ATP-competitive inhibitors, binding reversibly to the ATP-binding site of the enzyme. plos.org AR-A014418, for instance, inhibits GSK-3β in an ATP-competitive manner with a reported IC₅₀ value of 104 nM and a Kᵢ of 38 nM. nih.gov Its selectivity is high, as it does not significantly inhibit other kinases like cdk2 or cdk5. nih.gov Another reversible inhibitor, VP2.51 (1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methoxybenzyl)urea), was also shown to be an ATP-competitive inhibitor of GSK-3β with an IC₅₀ value of 0.62 ± 0.15 μM. plos.orgsemanticscholar.org
Irreversible Inhibition: A strategy for developing highly potent and selective GSK-3β inhibitors involves designing compounds that form a covalent bond with a specific amino acid residue in the enzyme's active site. sun.ac.za Research has focused on targeting the cysteine residue at position 199 (Cys199), which is unique to the GSK-3β ATP binding pocket. researchgate.net By incorporating electrophilic "warheads" into the 1-aryl-3-(4-methoxybenzyl)urea scaffold, researchers have synthesized potential irreversible inhibitors. sun.ac.za These warheads are designed to react with the nucleophilic sulfur atom of Cys199. thno.org For example, a nitrile-substituted benzimidazolylurea analogue (2b) and a halomethylketone-substituted benzimidazolylurea (9b) displayed high inhibitory activity with IC₅₀ values of 0.086 ± 0.023 µM and 0.13 ± 0.060 µM, respectively, with their activity proposed to stem from a covalent interaction with Cys199. researchgate.net The addition of a halomethylketone moiety to a reversible inhibitor has been shown to convert it into a more potent, irreversible inhibitor. thno.org
| Compound Name | Structure | IC₅₀ (µM) | Inhibition Type | Mechanism | Reference |
|---|---|---|---|---|---|
| AR-A014418 | N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | 0.104 | Reversible | ATP-Competitive | nih.gov |
| VP2.51 | 1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methoxybenzyl)urea | 0.62 | Reversible | ATP-Competitive | plos.orgsemanticscholar.org |
| Nitrile-substituted benzimidazolylurea 2b | 1-(6-cyano-1H-benzo[d]imidazol-2-yl)-3-(4-methoxybenzyl)urea | 0.086 | Irreversible (Proposed) | Covalent interaction with Cys199 | researchgate.net |
| Halomethylketone-substituted benzimidazolylurea 9b | Structure not specified | 0.13 | Irreversible (Proposed) | Covalent interaction with Cys199 | researchgate.net |
The binding of this compound analogues to GSK-3β has been elucidated through co-crystallization and molecular modeling studies. nih.govsun.ac.za The interactions within the ATP pocket are key to their inhibitory activity.
In the case of the designed irreversible inhibitors, the binding is a two-step process. sun.ac.za Initially, the compound docks into the ATP-binding site in a manner similar to reversible inhibitors, with the urea (B33335) and methoxybenzyl groups forming key hydrogen bonds and hydrophobic interactions. sun.ac.za This positions the electrophilic warhead in close proximity to the Cys199 residue. sun.ac.za Subsequently, a covalent bond is formed between the warhead and the thiol group of Cys199, leading to irreversible inactivation of the enzyme. researchgate.netsun.ac.za
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). scispace.comfrontiersin.org Its activity in certain pathogenic bacteria, such as Helicobacter pylori, is linked to diseases like gastritis and peptic ulcers. frontiersin.org Consequently, urease inhibitors are of significant therapeutic interest. Various derivatives based on urea and thiourea (B124793) scaffolds, including those with methoxybenzyl moieties, have been investigated as potential urease inhibitors. nih.govacs.org
Kinetic studies are essential for understanding how inhibitors interact with an enzyme. For several this compound analogues and related compounds, a non-competitive mode of inhibition against urease has been identified. scispace.comsemanticscholar.org
In non-competitive inhibition, the inhibitor does not bind to the enzyme's active site where the substrate (urea) binds. Instead, it binds to a separate allosteric site. scispace.com This binding can occur whether the substrate is already bound to the enzyme or not. The result of this interaction is a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. scispace.com
For example, a study on 1,2,4-triazole (B32235) derivatives, including one incorporating a 4-methoxybenzyl group, identified a compound (B20) that exhibited non-competitive inhibition of jack bean urease with a Ki value of 32.01 ± 0.25 µM. scispace.com Similarly, kinetic analysis of certain cage-like symmetrical heterocyclic compounds derived from 4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one also revealed non-competitive inhibition. semanticscholar.org Other studies have reported mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. semanticscholar.orgmdpi.com
| Compound/Class | Structure/Description | IC₅₀ (µM) | Inhibition Type | Kinetic Constant (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Compound B20 | 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivative | N/A | Non-competitive | 32.01 µM | scispace.com |
| Compound 4a | Symmetrical cage-like heterocyclic from 4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one | 1.20 | Non-competitive | N/A | semanticscholar.org |
| Compound 7c | Symmetrical Schiff base metal complex | N/A | Mixed-type | Kᵢ = 0.20 µM, Kᵢ' = 0.60 µM | mdpi.com |
| Compound 4 | p-methoxy-substituted N-Aryl-3,4-dihydroisoquinoline carbothioamide | 15.5 | N/A | N/A | acs.org |
| Compound 22 (Series A) | Benzoylthiourea with 4-methoxy group | 0.21 | N/A | N/A | nih.gov |
Molecular modeling and docking studies provide insights into how these inhibitors bind to the urease enzyme. scispace.comnih.gov The active site of urease is characterized by a bi-nickel center, which is crucial for the catalytic hydrolysis of urea. frontiersin.org Many inhibitors are designed to interact directly with these nickel ions, disrupting the enzyme's catalytic function. acs.org
While some inhibitors compete for the active site, non-competitive inhibitors, by definition, bind elsewhere. The binding of these inhibitors can occur at an allosteric site, which is a region on the enzyme distinct from the active site. One such critical region is a mobile "flap" that covers the entrance to the active site cavity. researchgate.net This flap is thought to act as a gate, controlling the entry of the substrate and the release of products. researchgate.net
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. tandfonline.com Its inhibition can halt DNA and RNA synthesis, making it a significant target for antiproliferative and immunosuppressive agents. tandfonline.comtandfonline.com Two human isoforms of IMPDH exist, with type I being constitutively expressed and type II being inducible and linked to cell differentiation and neoplastic transformation. tandfonline.com
Urea-based derivatives have been identified as potent inhibitors of IMPDH. In the search for inhibitors of Cryptosporidium parvum IMPDH (CpIMPDH), a high-throughput screen identified a urea-based compound as a potent inhibitor with an IC₅₀ of 340 nM. acs.org Structure-activity relationship (SAR) studies on these urea-based inhibitors revealed that modifications could lead to analogues with high potency (IC₅₀ < 2 nM) against CpIMPDH and excellent selectivity of over 1000-fold versus human IMPDH type 2. acs.org
In one study, replacing an imidazolone (B8795221) moiety with a 4-chlorophenyl or 4-bromophenyl group increased potency significantly. acs.org The electronic nature of the substituent at the 4-position had a minimal effect on inhibitory activity; for instance, an electron-donating methoxy (B1213986) group (IC₅₀ of 9 nM) retained activity comparable to a bromide substituent. acs.org However, steric hindrance, as seen with a 4-tert-butyl derivative, led to a loss of activity. acs.org In another study of urea analogs, a derivative with a 4-methoxyphenyl (B3050149) group showed an IC₅₀ value of 153.33 µM against IMPDH type II, which was less potent than its 4-hydroxyphenyl counterpart (IC₅₀ of 5.03 µM). tandfonline.com A urea derivative, designated 69a, was found to be active against both IMPDH isoforms, with Kᵢ values of 0.30 µM against Type I and 0.25 µM against Type II. tandfonline.com
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating neurodegenerative diseases like Alzheimer's. mdpi.com Several studies have investigated urea derivatives as potential AChE inhibitors.
A series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides were designed and showed significant inhibitory potential against AChE at nanomolar levels. bohrium.com The Kᵢ values for AChE inhibition were in the range of 8.91 ± 1.65 nM to 34.02 ± 5.90 nM. bohrium.com Another study on hexahydro-1,6-naphthyridines found that a compound (4e) featuring methoxy substituents on the phenyl rings displayed the maximum AChE inhibitory activity with an IC₅₀ value of 2.12 μM. scispace.com In a series of phenylacetamide derivatives, compounds bearing a methoxy substituent showed that 1,2,4-triazole analogues had better AChE inhibitory activity than their pyrazole (B372694) counterparts. dergipark.org.tr
Beta-Glucuronidase Inhibition
Beta-glucuronidase is an enzyme whose activity is associated with various pathological conditions, and its inhibition is a target for therapeutic development. nih.gov Unsymmetrical 1,3-disubstituted ureas have been subjected to β-glucuronidase inhibition assays, showing a range of inhibition from 4.9% to 44.9%. researchgate.net In one study, a series of dihydropyrimidinone analogues were synthesized, and the most potent compounds showed an inhibitory potential with an IC₅₀ of 9.38 ± 0.15 μM, which was superior to the standard D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM). wiley.com Thiourea derivatives containing a piperazine (B1678402) unit have also shown potent β-glucuronidase inhibition, with some compounds exhibiting IC₅₀ values as low as 0.86 μM. nih.gov However, N-alkylation of the piperazine with an N-(p-methoxyphenyl) group abolished the potency. nih.gov
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. A study on benzamide (B126) derivatives designed from rolipram, a selective PDE4 inhibitor, showed that a 4-methoxybenzyl derivative was a particularly potent inhibitor of PDE Va, with an IC₅₀ of 0.14 μM. researchgate.net This compound also demonstrated a 24-fold selectivity for this isoenzyme over PDE IV. researchgate.net
HIV Protease Inhibition
HIV protease is an essential enzyme for the replication of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy. wikipedia.org Urea and its derivatives, such as thiourea and phenyl urea, have been found to exhibit potent inhibitory effects on the HIV-1 protease enzyme. hilarispublisher.com While specific studies focusing solely on this compound analogues for HIV protease inhibition are not detailed in the provided context, the broader class of urea-containing compounds is recognized for its potential in this therapeutic area. hilarispublisher.comnih.gov
Antiproliferative and Anticancer Activities
Urea derivatives are a well-established class of compounds with significant antiproliferative and anticancer properties. turkjps.orgturkjps.org Synthetic derivatives of the ethylenediurea (B156026) family are recognized as promising substances with anticancer and anti-proliferative activity. mdpi.com The urea scaffold is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines. turkjps.orgnih.gov For example, 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed cytostatic activity against a non-small cell lung cancer cell line. iiarjournals.org
Cell Line-Specific Cytotoxicity Evaluations (e.g., RK33, TE671, PC3, B16-F10)
The cytotoxic effects of this compound analogues have been evaluated against several cancer cell lines.
Nitroaryl urea derivatives have been tested against RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells. tandfonline.com The TE671 cell line, which was originally derived from a cerebellar medulloblastoma but later identified as a rhabdomyosarcoma, was found to be sensitive to several urea derivatives. tandfonline.comaccegen.com Specifically, compounds like 1-(4-acetylphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6b) and 1-(4-chlorobenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6c) were active against the TE671 cell line but did not affect the viability of RK33 cells. tandfonline.com
In studies involving the PC3 human prostate cancer cell line, urea and thiourea derivatives have demonstrated significant activity. marmara.edu.tranalis.com.my For instance, N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides showed selective cytotoxicity against PC3 cells, among others. analis.com.my Another study synthesized N'-(2-(4-substitutecyclopropanecarbonyl)isonicotinohydrazide derivatives and evaluated their cytotoxic activity against PC3 cells. turkjps.org
The B16-F10 murine melanoma cell line has also been a target for evaluating the antiproliferative activity of urea derivatives. turkjps.orgturkjps.org In one study, pyridine (B92270) derivatives were selected to test for cytotoxic activity against B16-F10 cells. turkjps.org Another compound showed high activity against B16-F10 tumor cells with an IC₅₀ of 0.021 ± 0.002 µM, which was comparable to paclitaxel. mdpi.com
The table below summarizes the cytotoxic activities of selected urea analogues against various cancer cell lines.
| Compound/Derivative Class | Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |
| 1-(4-Acetylphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6b) | TE671 | Active (viability < 75% at 10 µM) | tandfonline.com |
| 1-(4-Chlorobenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6c) | TE671 | Active (viability < 75% at 10 µM) | tandfonline.com |
| 1-(4-Acetylphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6b) | RK33 | Not Affected | tandfonline.com |
| 1-(4-Chlorobenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea (6c) | RK33 | Not Affected | tandfonline.com |
| 2-(1-((3-(4-Methoxyphenyl)ureido)methyl)cyclohexyl)acetic acid (7) | PC3 | ~10 µM (for 50% cell presence at 24h) | marmara.edu.tr |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa | IC₅₀ < 428 µg/mL (more potent than Hydroxyurea) | analis.com.my |
| Unnamed Compound (31) | B16-F10 | 0.021 ± 0.002 | mdpi.com |
RAS–MEK–ERK Signaling Pathway Modulation
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. acs.org Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. acs.org Analogues of this compound, particularly diaryl ureas, have been identified as potent inhibitors of key kinases within this pathway, such as Raf kinase. researchgate.netresearchgate.net
Research has shown that heterocyclic ureas can act as novel inhibitors of Raf kinase. researchgate.net For instance, sorafenib, a multi-kinase inhibitor, was developed to target the Raf1 kinase pathway and has demonstrated efficacy in inhibiting tumor-cell proliferation by blocking the Raf/MEK/ERK signaling cascade. researchgate.net The development of such inhibitors often involves a combinatorial chemistry approach to identify lead compounds with improved potency. researchgate.net Studies have pointed to Raf kinase as a target for therapeutics with selective anti-tumor activity. researchgate.net A small molecule drug discovery program focusing on the inhibition of Raf kinase activity led to the preclinical development of the Raf kinase inhibitor BAY 43-9006. researchgate.net
Recent studies have explored novel aromatic urea-imidazole salt derivatives for their potential to target ERK1/2, a downstream component of the pathway. acs.org In one study, a library of these derivatives was synthesized and evaluated for their ERK2 inhibitory activity. acs.org The findings indicated that the structure of the amino acid and the nature of the imidazole (B134444) ring significantly influenced the inhibitory potency. acs.org For example, derivatives based on L-phenylalanine generally showed greater activity than those based on L-isoleucine or L-valine. acs.org Similarly, a benzimidazole (B57391) moiety at a specific position resulted in stronger ERK2 inhibition compared to other imidazole variants. acs.org
| Compound Type | Target | Key Findings | Reference |
| Heterocyclic ureas | Raf kinase | Identified as novel inhibitors, with combinatorial chemistry used to improve potency. | researchgate.net |
| Diaryl ureas (e.g., Sorafenib) | Raf/MEK/ERK pathway | Inhibits tumor-cell proliferation by blocking the signaling cascade. | researchgate.net |
| Aromatic urea-imidazole salts | ERK1/2 | Inhibitory activity is influenced by the amino acid and imidazole structure. | acs.org |
VEGFR-2 Inhibition in Cancer Therapy Research
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov this compound analogues have been incorporated into various molecular scaffolds to create potent VEGFR-2 inhibitors.
One approach involves the synthesis of anilinophthalazine derivatives. researchgate.net Initial compounds in this series showed promising VEGFR-2 inhibitory activity. researchgate.net To enhance this activity, researchers extended the anilinophthalazine scaffold with a substituted phenyl group through a flexible ureido linker, which was designed to increase hydrophobic interactions with the VEGFR-2 active site. researchgate.net This modification led to the development of uriedo-anilinophthalazines with significantly improved binding affinity, with some compounds exhibiting greater potency than the reference drug sorafenib. researchgate.net
Quinazoline-4(3H)-one/urea hybrids represent another class of VEGFR-2 inhibitors. nih.gov The design of these compounds is based on the principle that the quinazoline (B50416) ring can effectively bind to the ATP binding domain of the enzyme. nih.gov Structure-activity relationship studies revealed that the length of the spacer between the 4-methoxyphenyl group and the urea moiety significantly impacts anticancer activity. For instance, incorporating a one-carbon spacer in certain analogues enhanced their antitumor effect compared to those with no spacer or a two-carbon spacer. nih.gov
Furthermore, S-alkylated quinazolin-4(3H)-ones have been investigated as dual inhibitors of both EGFR and VEGFR-2 kinases. rsc.org The most potent compounds in this series demonstrated significant inhibitory activity in the nanomolar range against both enzymes. rsc.org
| Compound Series | Key Structural Feature | VEGFR-2 IC50 | Reference |
| Uriedo-anilinophthalazines | Flexible ureido linker | 0.083–0.473 µM | researchgate.net |
| Quinazoline-4(3H)-one/urea hybrids | Varied spacer length | - | nih.gov |
| S-Alkylated quinazolin-4(3H)-ones | 4-methylphenyl at N3 | 0.054 µM (most potent analog) | rsc.org |
Androgen Receptor Antagonism in Prostate Cancer Research
The androgen receptor (AR) is a crucial therapeutic target in the treatment of prostate cancer, including its castration-resistant form (CRPC). nih.govnih.gov Non-steroidal AR antagonists have been developed to block AR signaling and impede tumor growth. nih.gov Analogues of this compound have been explored in the design of novel AR antagonists.
One area of research has focused on the synthesis of tetrahydrofuran (B95107) cyclic urea derivatives as non-steroidal small molecule AR antagonists. ias.ac.in By modifying existing antiandrogen structures, researchers aimed to create compounds with improved antiproliferative activity against androgen-dependent prostate cancer cell lines. ias.ac.in These efforts led to the identification of a lead compound with significantly enhanced in vitro activity. ias.ac.in
The development of second-generation AR antagonists like enzalutamide (B1683756) and apalutamide (B1683753) has been a significant advancement in prostate cancer therapy. mdpi.com The synthesis of these complex molecules sometimes involves intermediates derived from or related to N-(4-methoxybenzyl)amine. mdpi.com These second-generation antagonists have demonstrated potent in vivo anti-tumor efficacy in CRPC animal models. mdpi.com Resistance to these therapies can emerge through various mechanisms, including AR point mutations and the expression of constitutively active AR splice variants. nih.gov
| Compound Class | Target | Key Research Finding | Reference |
| Tetrahydrofuran cyclic ureas | Androgen Receptor | Identified a lead compound with improved in vitro antiproliferative activity. | ias.ac.in |
| Second-generation non-steroidal antagonists | Androgen Receptor | Show potent in vivo anti-tumor efficacy in castration-resistant prostate cancer models. | mdpi.com |
Antimicrobial Efficacy
Beyond their applications in cancer research, this compound analogues have also been investigated for their antimicrobial properties, showing activity against a range of bacteria, fungi, and viruses.
Urea and thiourea derivatives have a history of being explored for their antibacterial effects. hilarispublisher.com Benzothiazole (B30560) analogues of triclocarban, which incorporate a urea moiety, have been designed as potent antibacterial agents. nih.gov These compounds have been shown to be effective against various bacterial strains. nih.govmdpi.com
Research into novel seleno- and thio-urea containing dihydropyrrol-2-one analogues has also yielded promising results. nih.gov In these studies, selenium-containing compounds demonstrated significant antibacterial activity against Gram-negative bacteria like E. coli, while their sulfur-containing counterparts were largely inactive. nih.gov This highlights the critical role of selenium in the antibacterial efficacy of these particular analogues. nih.gov Furthermore, some ferrocene (B1249389) derivatives carrying urea and thiourea moieties have been synthesized and evaluated for their antibacterial activity, with ciprofloxacin (B1669076) often used as a standard for comparison. scispace.com
| Compound Type | Bacterial Strain(s) | Key Finding | Reference |
| Benzothiazole-urea analogues | Various pathogenic bacteria | Designed as potent antibacterial agents. | nih.govmdpi.com |
| Selenourea-dihydropyrrol-ones | E. coli (Gram-negative) | Selenium is critical for antibacterial activity; sulfur analogues were inactive. | nih.gov |
| Ferrocene-urea derivatives | Not specified | Evaluated for antibacterial activity against standard controls. | scispace.com |
The antifungal potential of urea and thiourea derivatives has also been a subject of investigation. hilarispublisher.com Synthesis of new urea and thiourea derivatives of certain biphenyl-methanamine compounds has resulted in molecules with notable antifungal activity. researchgate.net Similarly, ferrocene derivatives containing urea and thiourea groups have been tested for their effectiveness against fungi, often using ketoconazole (B1673606) as a reference standard. scispace.com Some (thio)urea benzothiazole derivatives have been analyzed in vitro for their antifungal effects. nih.gov
| Compound Series | Antifungal Target | Key Research Finding | Reference |
| Biphenyl-methanamine urea/thiourea derivatives | Not specified | Demonstrated high antifungal activity. | researchgate.net |
| Ferrocene-urea/thiourea derivatives | Not specified | Evaluated for antifungal activity against standard controls. | scispace.com |
| (Thio)urea benzothiazole derivatives | Not specified | Analyzed for in vitro antifungal effects. | nih.gov |
The antiviral properties of this compound analogues and related compounds have been explored, particularly in the context of anti-HIV research. nih.govmdpi.com A series of new 6-azido and 6-amino derivatives of 1-substituted-3-(3,5-dimethylbenzyl)uracils, as well as acyclic derivatives synthesized from urea, have been evaluated for their anti-HIV-1 activity. nih.gov The activity of these compounds was assessed based on their ability to inhibit virus-induced cytopathogenicity in MT-4 cells. nih.gov
In other research, N-heterocycles have been investigated as a promising class of antiviral agents. mdpi.com For instance, certain pyrrole (B145914) derivatives with a 4-methoxyphenyl substitution have shown high antiviral activity, in some cases exceeding that of the reference drug Acyclovir (ACV). mdpi.com
| Compound Class | Virus Target | Key Finding | Reference |
| Substituted uracil (B121893) and acyclic urea derivatives | HIV-1 | Evaluated for inhibition of virus-induced cytopathogenicity. | nih.gov |
| Pyrrole derivatives with 4-methoxyphenyl substitution | Not specified | Showed high antiviral activity, surpassing reference drugs in some cases. | mdpi.com |
Anti-inflammatory Investigations
Derivatives of urea have been a subject of significant interest in medicinal chemistry for their potential as anti-inflammatory agents. hilarispublisher.commdpi.com The structural framework of N-aryl urea compounds is capable of interacting with biological receptors, making them promising candidates for drug design. mdpi.com Research has shown that the anti-inflammatory effects of various urea analogues can be attributed to several mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade. nih.govucanr.edu
One of the primary mechanisms by which pyrimidine-based anti-inflammatory agents, a related class of compounds, exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which in turn suppresses the production of prostaglandins (B1171923) like PGE2. nih.gov Similarly, certain 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have demonstrated anti-inflammatory properties by inhibiting the soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory fatty acid epoxides. ucanr.edu The inhibition of sEH leads to an increased concentration of these beneficial epoxides, resulting in anti-inflammatory effects. ucanr.edu
In vivo studies have substantiated the anti-inflammatory potential of urea derivatives. For instance, a series of 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. hilarispublisher.com Another study involving 1-benzhydryl-piperazine urea derivatives also reported noteworthy inhibition of inflammation in the same model, with some compounds showing activity comparable to or greater than the standard drug, Nimesulide. researchgate.net Compounds with similar structures to N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea have also been explored for their potential anti-inflammatory properties. ontosight.ai
Table 1: Summary of Anti-inflammatory Activity in this compound Analogues and Related Compounds This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Mechanism/Model | Observed Effect | Reference |
|---|---|---|---|
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Anti-inflammatory effects by stabilizing fatty acid epoxides. ucanr.edu | ucanr.edu |
| 1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ureas | Carrageenan-Induced Paw Edema (in vivo) | Significant anti-inflammatory activity observed. hilarispublisher.com | hilarispublisher.com |
| 1-Benzhydryl-piperazine Ureas | Carrageenan-Induced Paw Edema (in vivo) | Inhibition of edema up to 60.8% for select derivatives. researchgate.net | researchgate.net |
| Pyrimidine Derivatives | Cyclooxygenase (COX) Inhibition | Suppression of PGE2 production. nih.gov | nih.gov |
Antioxidant Activity Assessment
The antioxidant potential of this compound analogues, specifically benzimidazole-urea derivatives, has been systematically evaluated through various in vitro assays. nih.gov These assessments aim to determine the compounds' capacity to neutralize reactive oxygen species (ROS) and other oxidants through different mechanisms, such as radical scavenging, reducing power, and metal chelation. nih.govamazonaws.com Natural or synthetic antioxidants can prevent or delay cellular damage caused by oxidants. acs.org
A study on a series of benzimidazole-urea analogues (compounds 3a-h ) provided comprehensive data on their antioxidant profiles using multiple methods. nih.gov The findings indicate that certain structural modifications, such as the type and position of substituents on the phenyl ring, significantly influence the antioxidant activity. nih.gov
Radical scavenging assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. acs.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose. nih.gov In a study of benzimidazole-urea derivatives, compounds 3a (phenyl-substituted) and 3b (naphthyl-substituted) demonstrated notable DPPH radical scavenging activity. nih.gov
The scavenging of other biologically relevant reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂), is also a crucial aspect of antioxidant defense. amazonaws.comnih.gov Theoretical studies suggest that urea and its derivatives can effectively scavenge superoxide anion radicals. researchgate.net Experimental assays for superoxide scavenging often involve systems where the radical's presence is linked to a measurable event, like the reduction of nitroblue tetrazolium (NBT). An antioxidant's ability to inhibit this reduction indicates its superoxide scavenging capacity. nih.gov Similarly, the potential of quinazolinone derivatives to scavenge hydrogen peroxide has been evaluated, demonstrating the broader investigation of heterocyclic compounds as antioxidants. rasayanjournal.co.in
The reducing power of a compound is its ability to donate an electron, thereby reducing an oxidant. This capacity is often evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov Among the tested benzimidazole-urea analogues, compounds 3a and 3b again showed the highest activity in the FRAP assay, indicating a strong reducing capacity. nih.gov
The ability of a compound to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, a chelating agent can prevent this process. amazonaws.com The metal chelating activity (MCA) is often assessed using the ferrozine (B1204870) assay. nih.gov Ferrozine forms a stable, colored complex with Fe²⁺. A compound with metal-chelating ability will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex. nih.gov In the evaluation of benzimidazole-urea analogues, compounds 3a and 3b exhibited good metal chelating activity. nih.gov
Table 2: In Vitro Antioxidant Activity of Benzimidazole-Urea Analogues (3a-h) This table is interactive. You can sort and filter the data based on the assay results. Data sourced from a study on benzimidazole-urea derivatives. nih.gov
| Compound | Substituent (R) | DPPH-SA (% Inhibition) | MCA (% Inhibition) | FRAP (µM) |
|---|---|---|---|---|
| 3a | Phenyl | 59.24 | 60.15 | 165.31 |
| 3b | 1-Naphthyl | 61.18 | 63.45 | 169.14 |
| 3c | 4-Methoxyphenyl | 45.27 | 43.19 | 120.35 |
| 3d | 4-Chlorophenyl | 42.13 | 41.25 | 115.21 |
| 3e | 4-Isopropylphenyl | 39.28 | 36.84 | 102.43 |
| 3f | 3-Nitrophenyl | 35.16 | 31.17 | 98.76 |
| 3g | Diphenyl | 30.45 | 28.91 | 91.55 |
| 3h | 4-Fluorophenyl | 40.11 | 38.76 | 109.88 |
Pharmacological Profile and Bioactivity Exploration
The diverse biological activities of this compound analogues extend beyond anti-inflammatory and antioxidant effects. Their ability to interact with specific enzymes and receptors makes them valuable scaffolds for developing targeted therapeutic agents.
Analogues of this compound have been investigated for their ability to modulate the activity of various protein targets, including receptors and enzymes, which are implicated in a range of diseases.
One notable example is the development of N-isoquinolin-5-yl-N′-aralkyl ureas as potent antagonists of the human vanilloid receptor 1 (TRPV1), a key player in pain signaling. researchgate.net The activity of these compounds was assessed by measuring their ability to block capsaicin-induced calcium influx in cells engineered to express the TRPV1 receptor. researchgate.net
Other research has focused on designing urea derivatives as enzyme inhibitors. Benzazole ureas, incorporating a 4-methoxybenzyl group, have been designed as potential irreversible inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for Alzheimer's disease. sun.ac.za Similarly, a series of substituted 1,3-benzyl urea derivatives were evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. researchgate.net Further studies have identified N,N-diphenylurea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.org The broad inhibitory profile highlights the versatility of the urea scaffold in drug discovery. mdpi.com
Table 3: Receptor and Enzyme Modulation by this compound Analogues and Related Structures This table is interactive. You can sort and filter the data.
| Compound Class | Target | Therapeutic Area | Reference |
|---|---|---|---|
| N-Isoquinolin-5-yl-N′-aralkyl Ureas | Vanilloid Receptor 1 (TRPV1) | Pain | researchgate.net |
| 1-Aryl-3-(4-methoxybenzyl)ureas | Glycogen Synthase Kinase 3β (GSK-3β) | Alzheimer's Disease | sun.ac.za |
| Substituted 1,3-Benzyl Ureas | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | researchgate.net |
| N,N-Diphenylurea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | frontiersin.org |
| Aryl Urea Derivatives | Adenosine A2A Receptor | Parkinson's Disease | mdpi.com |
| Unsymmetrical N,N′-diaryl Ureas | P2Y1 Receptor | Thrombosis | mdpi.com |
In Vitro and In Vivo Bioactivity Assessments
The bioactivity of this compound analogues has been extensively evaluated through a combination of in vitro and in vivo studies. These assessments have been crucial in determining the potency and potential therapeutic applications of these compounds, particularly as enzyme inhibitors and anticancer agents.
In Vitro Bioactivity
In vitro assays have been fundamental in characterizing the inhibitory activity of this compound analogues against various enzymes and cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency, has been determined for numerous derivatives.
One significant area of research has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in several diseases, including Alzheimer's disease. nih.govsun.ac.za Analogues incorporating benzimidazole and benzothiazole scaffolds have shown high potency. For instance, the nitrile-substituted benzimidazolylurea 2b and the halomethylketone-substituted benzimidazolylurea 9b demonstrated significant GSK-3β inhibitory activity, with IC₅₀ values of 0.086 µM and 0.13 µM, respectively. researchgate.net Another study highlighted a pyridylurea derivative (62 ) and a benzothiazolylurea derivative (66 ) with enhanced activity (IC₅₀ values of 98 nM and 140 nM, respectively) compared to the reference compound AR-A014418 (IC₅₀ = 330 nM). nih.gov
Analogues of this compound have also been investigated as inhibitors of enzymes relevant to diabetes, such as α-glucosidase and α-amylase. sci-hub.senih.gov A series of benzimidazole-urea derivatives were synthesized and tested, with compound 3c , which features a methoxy phenyl group, showing notable inhibitory action against both α-amylase (IC₅₀ = 18.65 ± 0.23 μM) and α-glucosidase. nih.gov
Furthermore, research into anticancer applications has revealed potent activity against various cancer cell lines. tandfonline.com Quinazoline derivatives bearing the this compound moiety have been evaluated as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. dovepress.com The 4-methoxy-grafted analogue 5j showed enhanced inhibitory action with an IC₅₀ range of 9.51–16.01 μM. dovepress.com Another study on pyrrolizine derivatives found that compounds exhibited potent cytotoxic activities, with IC₅₀ values as low as 0.16 μM against cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). tandfonline.com
The following table summarizes the in vitro inhibitory activities of selected this compound analogues.
Table 1: In Vitro Inhibitory Activity of this compound Analogues
| Compound/Analogue | Target | IC₅₀ Value | Source |
|---|---|---|---|
| Pyridylurea 62 | GSK-3β | 98 nM | nih.gov |
| Benzothiazolylurea 66 | GSK-3β | 140 nM | nih.gov |
| Nitrile-substituted benzimidazolylurea 2b | GSK-3β | 0.086 ± 0.023 µM | researchgate.net |
| Halomethylketone-substituted benzimidazolylurea 9b | GSK-3β | 0.13 ± 0.060 µM | researchgate.net |
| Quinazoline analogue 5j | VEGFR-2 | 9.51–16.01 μM | dovepress.com |
| Benzimidazole-urea 3c | α-Amylase | 18.65 ± 0.23 μM | nih.gov |
| Pyrrolizine derivative 18b | MCF-7 Cells | 0.16 μM | tandfonline.com |
| Tetrahydrobenzo[b]thiophen-2-yl)urea 8r | α-Glucosidase | >150 (SI Value) | sci-hub.se |
In Vivo Bioactivity
Promising in vitro results have led to the evaluation of this compound analogues in various in vivo models to assess their efficacy and biological effects in a living system.
Derivatives have been tested for their anti-hyperglycemic activity in animal models of diabetes. For example, chalcone-based phenylurea derivatives, including 1-(4"-methoxyphenyl)-3-{4- [(2E)-3-phenylprop-2-enoyl] phenyl} urea, were administered to diabetic rats. jopcr.com These compounds significantly reduced blood glucose levels over a 28-day treatment period. jopcr.com Similarly, certain tetrahydrobenzo[b]thiophen-2-yl)urea derivatives demonstrated the ability to significantly decrease plasma glucose levels and improve glucose tolerance in sucrose-treated rats. sci-hub.se
In the context of cancer research, a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , was identified as a potent multikinase inhibitor of FLT3 and VEGFR2. acs.org In an in vivo xenograft mouse model using human acute myeloid leukemia (AML) cells (MV4-11), daily administration of compound 33 resulted in complete tumor regression without significant toxicity. acs.org This highlights the potential of these analogues in cancer therapy.
Furthermore, the selective GSK-3 inhibitor AR-A014418 has been studied for its effects on the central nervous system. In vivo studies using the forced swim test in rats, a model for assessing antidepressant efficacy, showed that administration of AR-A014418 reduced immobility time, an effect consistent with antidepressant medications. nih.gov
The table below provides a summary of key in vivo bioactivity findings for this compound analogues.
Applications in Medicinal Chemistry and Drug Discovery Platforms
Lead Compound Development and Optimization Strategies
A lead compound is a chemical entity that demonstrates promising biological activity and serves as the foundational starting point for drug development. solubilityofthings.com The process of lead optimization involves chemically modifying the lead structure to enhance its efficacy, selectivity, and pharmacokinetic profile. solubilityofthings.comresearchgate.net The urea (B33335) moiety is a highly significant structural motif in this process, offering possibilities for modulating physicochemical properties and establishing unique binding modes with targets like protein kinases and proteases. researchgate.net
Derivatives of N-(4-methoxybenzyl)urea have been central to the development of lead compounds. A prominent example is N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, which was identified as a highly selective and potent inhibitor of glycogen (B147801) synthase kinase-3beta (GSK-3β). nih.govresearchgate.net The development of such compounds showcases an optimization strategy where the this compound core is functionalized to achieve high affinity for a specific biological target. Optimization strategies often involve creating libraries of related compounds to explore structure-activity relationships (SAR) and improve properties such as potency and metabolic stability. google.comacs.org
| Optimization Goal | Strategy |
| Improve Potency & Selectivity | Modify substituents on the aromatic rings to enhance binding affinity and specificity for the target enzyme or receptor. researchgate.net |
| Enhance Pharmacokinetics | Alter functional groups to improve absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net |
| Reduce Off-Target Effects | Refine the molecular structure to minimize interactions with other biological targets, thereby reducing potential side effects. |
| Circumvent Existing Patents | Utilize bioisosteric replacements, where one functional group is swapped for another with similar properties, to create novel chemical entities. researchgate.net |
Design and Evaluation of Prodrugs
A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This approach is often used to overcome issues such as poor solubility, instability, or inadequate site-specific delivery of the parent drug. jetir.org
Urea derivatives are recognized as suitable candidates for prodrug design. jetir.org One potential strategy involves the creation of N-Mannich bases. This is achieved by reacting an NH-acidic compound like this compound with formaldehyde (B43269) and an amine. The resulting N-Mannich base can exhibit improved water solubility and is designed to cleave under physiological conditions, releasing the active parent drug at the desired site of action. jetir.org The rate of cleavage can be tuned by modifying the components of the prodrug, allowing for controlled release characteristics. jetir.org This strategy can be pivotal in enhancing the therapeutic index of a drug by minimizing its exposure to non-target tissues.
Radiopharmaceutical Development for Molecular Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative information about biochemical processes in vivo. mdpi.comnih.gov It relies on the administration of a radiopharmaceutical—a biologically active molecule labeled with a short-lived positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C). nih.gov The development of such tracers is crucial for both clinical diagnostics and for studying drug distribution and target engagement during pharmaceutical development. mdpi.com
Carbon-11 is a favored radionuclide for PET because its incorporation into a drug molecule has a minimal impact on the compound's biological and chemical properties. nih.gov The short half-life of ¹¹C (20.4 minutes) also permits multiple studies on the same day. nih.gov
The this compound derivative, AR-A014418, was successfully radiolabeled with carbon-11 to create a PET tracer. nih.gov The synthesis of [¹¹C]AR-A014418 was accomplished via the reaction of its desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov This late-stage radiolabeling reaction is critical, as it must be performed rapidly to minimize loss of radioactivity due to decay. nih.gov
Table 1: Radiolabeling Data for [¹¹C]AR-A014418
| Parameter | Reported Value |
|---|---|
| Radiolabeling Precursor | Desmethyl AR-A014418 |
| Radiolabeling Agent | [¹¹C]CH₃I |
| Synthesis Time | 30 minutes |
| Radiochemical Yield (decay-corrected) | 17% |
| Specific Activity | 3230 mCi/µmol |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
The primary goal of developing a radiotracer is to visualize and quantify a specific biological target, such as an enzyme or receptor, in vivo. semanticscholar.org The tracer [¹¹C]AR-A014418 was developed to specifically target glycogen synthase kinase-3beta (GSK-3β). nih.gov GSK-3β is an enzyme of significant interest in neuroscience research, as its increased activity is implicated in the pathology of neurodegenerative conditions like Alzheimer's disease. nih.gov A successful PET tracer for GSK-3β could therefore be used to study disease progression and to verify that GSK-3β-targeting drugs are reaching their intended target in the brain. nih.gov
However, ex vivo biodistribution studies in rats following intravenous administration of [¹¹C]AR-A014418 revealed a significant limitation. nih.gov
Table 2: Brain Uptake of [¹¹C]AR-A014418 in Rats
| Time Post-Injection | Radioactivity in Brain (% Injected Dose/gram) |
|---|---|
| 5 minutes | 0.08% |
| 30 minutes | 0.08% |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
The extremely low levels of radioactivity found in all brain regions indicated poor penetration of the blood-brain barrier. nih.gov Consequently, despite the successful radiolabeling, [¹¹C]AR-A014418 was deemed unsuitable for studying GSK-3β in the brain via PET imaging. nih.gov This finding underscores the critical importance of pharmacokinetic properties, in addition to target affinity, in the development of successful radiopharmaceuticals for central nervous system targets.
Role in Late-Stage Drug Functionalization
Late-stage functionalization refers to the strategy of introducing chemical modifications in the final steps of a synthetic sequence. nih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse set of analogues from a common, complex intermediate, facilitating the fine-tuning of a drug candidate's properties without needing to restart the synthesis from scratch. acs.org
The this compound structure is amenable to such modifications. For example, methods for the synthesis of unsymmetrical ureas through the coupling of amines and amides provide a direct route for late-stage diversification. mdpi.comresearchgate.net Starting with a precursor containing the N-(4-methoxybenzyl)amine fragment, a variety of different groups could be introduced on the other side of the urea moiety. This enables medicinal chemists to systematically explore how different substituents impact target binding, solubility, and metabolic stability, thereby accelerating the optimization of the lead compound. researchgate.net
Industrial and Agricultural Research Relevance of N 4 Methoxybenzyl Urea Derivatives
The N-(4-methoxybenzyl)urea scaffold and its derivatives represent a versatile class of compounds with significant interest in various industrial and agricultural research sectors. The unique structural features of these molecules, combining a urea (B33335) backbone with a methoxy-substituted benzyl (B1604629) group, have led to their exploration in fields ranging from crop protection to advanced materials. This section delves into the specific applications and research relevance of these derivatives in agrochemical development, industrial synthesis, dye and pigment science, and material science.
Patent Landscape and Intellectual Property Analysis for N 4 Methoxybenzyl Urea Compounds
Review of Patented Synthetic Routes
The synthesis of N-(4-methoxybenzyl)urea and its derivatives is described in various patents, highlighting several key chemical strategies. The most prevalent methods involve the reaction of an amine with an isocyanate or a related carbamoylating agent.
A common and direct approach to forming the urea (B33335) linkage involves the reaction of 4-methoxybenzylamine (B45378) or its derivatives with an appropriate isocyanate. For instance, the synthesis of 1-Benzyl-3-(4-methoxybenzyl) urea has been achieved by reacting benzyl (B1604629) isocyanate with (4-methoxyphenyl)methanamine. plos.org This method is valued for its simplicity and often proceeds without the need for a catalyst, typically in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. plos.org Another patented variation involves the reaction of a primary or secondary amine with a carbamate (B1207046). google.com
An alternative patented strategy avoids the direct use of potentially hazardous isocyanates by generating a reactive intermediate in situ. One such method involves the reaction of p-methoxy-benzyl-amine with 1,1'-Carbonyldiimidazole (B1668759) (CDI). This forms an N-(4-methoxybenzyl) carbamoyl-imidazole intermediate, which can then be coupled with another amine to yield the final urea product. mdpi.com This approach is noted for its mild conditions and quantitative yield of the intermediate. mdpi.com
Other patented methods for creating urea derivatives include the condensation of an amine like 4-methoxybenzylamine with a carbamoyl (B1232498) chloride, such as diethylcarbamoyl chloride. This reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct. vulcanchem.com Furthermore, processes have been patented for producing substituted urea compounds by reacting a carbamate with a primary or secondary amine. google.com
A distinct method detailed in the chemical literature, which has relevance to patentable processes, is the Hofmann rearrangement of a primary amide. For example, 1-(4-methoxyphenyl)urea can be synthesized from 4-methoxybenzamide (B147235) using phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. thieme-connect.com This process involves the in-situ generation of an isocyanate intermediate which is then trapped by ammonia. thieme-connect.com
The table below summarizes key patented synthetic strategies for this compound and related compounds.
| Reaction Type | Key Reactants | General Conditions | Patent/Reference Example |
| Isocyanate Addition | Benzyl isocyanate, (4-methoxyphenyl)methanamine | THF, Room Temperature | Synthesis of 1-Benzyl-3-(4-methoxybenzyl) urea plos.org |
| In-situ Carbamoylation | p-Methoxy-benzyl-amine, 1,1'-Carbonyldiimidazole (CDI), Substituted Amine | In-situ formation of carbamoyl-imidazole intermediate | Synthesis of 6-substituted-p-methoxybenzylureidobenzothiazoles mdpi.com |
| Carbamoyl Chloride Condensation | 4-Methoxybenzylamine, Diethylcarbamoyl Chloride | THF, Triethylamine | Synthesis of N,N-diethyl-N'-(4-methoxybenzyl)urea vulcanchem.com |
| Carbamate-Amine Reaction | Carbamate derivative, Primary or Secondary Amine | N/A | General process for substituted ureas google.com |
Analysis of Patented Biological Applications
The intellectual property surrounding this compound and its structural analogs points to a range of biological activities and applications, from human therapeutics to agriculture.
A significant area of patented research involves the role of urea compounds as enzyme inhibitors. Derivatives of this compound have been patented as potent inhibitors of soluble epoxide hydrolase (sEH). plos.org Specifically, 1,3-bis(4-methoxybenzyl)urea (B11176775) (MMU) and 1-Benzyl-3-(4-methoxybenzyl)urea (BMU), isolated from Pentadiplandra brazzeana, are claimed to be effective sEH inhibitors. plos.org The inhibition of sEH is a therapeutic strategy for managing inflammatory pain, and MMU has been shown to be effective in a rat nociceptive pain assay. plos.org
In the field of oncology, patents cover urea compounds for their utility as modulators of apoptosis and inhibitors of protein kinases, which are crucial in controlling cell growth and proliferation. epo.org While not always specifying this compound itself, these patents claim broad classes of urea derivatives for the treatment of cell proliferative diseases such as lung, colon, and breast cancer. epo.org The mechanism often involves the inhibition of cyclin-dependent kinases (CDK) or other kinases like KDR. epo.org
Patents also exist for urea derivatives in the treatment of cardiovascular diseases. Certain new urea derivatives are claimed to possess acyl-CoA: cholesterol acyl transferase (ACAT) inhibitory activity. google.com This activity makes them useful for the treatment and prevention of arteriosclerosis and atherosclerosis. google.com
In agriculture, patent literature describes the use of urea derivatives as herbicides. For example, N-(3-chloro-4-methoxyphenyl)-N'-methoxy urea is a patented herbicide. google.com Another related compound, N-4-methoxyphenyl-N':N'-dimethyl-urea, has also been investigated for its herbicidal properties. googleapis.com Furthermore, a derivative, N-diaminophosphoryl)-N′-(4-methoxyphenyl)-urea, is listed in a patent as a urease inhibitor, designed to prevent nitrate (B79036) leaching from fertilizers in agricultural systems. justia.com
The following table outlines the patented biological applications for this compound and its related compounds.
| Application Area | Specific Application/Target | Compound Class/Example | Patent Reference |
| Human Therapeutics | Anti-inflammatory (sEH inhibitor) | 1,3-bis(4-methoxybenzyl)urea (MMU), 1-Benzyl-3-(4-methoxybenzyl)urea (BMU) | plos.org |
| Human Therapeutics | Anticancer (Kinase inhibitor, Apoptosis modulator) | Substituted Urea Compounds | epo.org |
| Human Therapeutics | Cardiovascular (ACAT inhibitor) | Novel Urea Derivatives | google.com |
| Agriculture | Herbicide | N-(3-chloro-4-methoxyphenyl)-N'-methoxy urea | google.com |
| Agriculture | Urease Inhibitor | N-diaminophosphoryl)-N′-(4-methoxyphenyl)-urea | justia.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Targets
The foundational structure of N-(4-methoxybenzyl)urea serves as a valuable starting point for the design of inhibitors for a range of therapeutic targets. Research on analogous compounds has demonstrated significant potential in several areas, suggesting promising avenues for future exploration.
One of the most notable targets is Glycogen (B147801) Synthase Kinase-3β (GSK-3β) . The derivative N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, known as AR-A014418, is a recognized selective GSK-3β inhibitor. nih.govmdpi.comnih.gov This kinase is implicated in numerous pathologies, including neurodegenerative diseases and cancer. Future research should focus on synthesizing and screening a library of this compound analogs to identify novel and potent GSK-3β inhibitors, potentially with improved properties for brain imaging and therapeutics. nih.gov Studies on AR-A014418 have shown it can decrease cell viability and migration in neuroendocrine tumor (NET) cell lines, indicating that GSK-3α/β inhibition could be a novel therapeutic strategy for NETs. nih.gov
Furthermore, the urea (B33335) backbone is a key feature in many kinase inhibitors used in oncology. nih.gov For example, diaryl urea derivatives have been developed as potent inhibitors of the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancers like human colorectal cancer. bohrium.com Research into this compound derivatives could lead to the discovery of new agents targeting oncogenic pathways such as the Ras–Raf–MEK–ERK cascade. nih.govtandfonline.com
The table below summarizes potential therapeutic targets for this compound analogs based on findings from related compounds.
| Derivative/Analog Class | Therapeutic Target/Pathway | Investigated For | Reference |
| N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | Glycogen Synthase Kinase-3β (GSK-3β) | Neuroendocrine Tumors, Brain Pathologies | nih.govmdpi.comnih.gov |
| Diaryl ureas | PI3K-Akt-mTOR Pathway | Human Colorectal Cancer | bohrium.com |
| N-benzyl-N-(4-hydroxy-3-methoxybenzyl)-N′-phenyl-urea | RAS–MEK–ERK Pathway | Melanoma | tandfonline.com |
| N,N-diphenylurea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | frontiersin.org |
Development of Advanced Synthetic Methodologies
The exploration of this compound's potential is intrinsically linked to the ability to synthesize a diverse library of its derivatives efficiently and safely. Traditional methods for creating unsymmetrical ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.com Modern synthetic chemistry offers safer and more versatile alternatives that could be applied to the late-stage functionalization of drug candidates and the generation of novel analogs. mdpi.comresearchgate.net
Future research should prioritize the adoption of these advanced methodologies. For instance, the use of triphosgene (B27547) , a stable and crystalline phosgene substitute, allows for the in-situ generation of isocyanates from amines, which can then react with another amine to form the desired urea. mdpi.comresearchgate.net Another promising approach involves the use of hypervalent iodine reagents like phenyliodine diacetate (PhI(OAc)2) to mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions also represent a powerful tool for synthesizing unsymmetrical ureas from aryl chlorides and triflates. organic-chemistry.org
These methods would facilitate the rapid generation of a wide array of this compound derivatives with varied substituents, which is crucial for establishing structure-activity relationships (SAR).
| Synthetic Method | Key Reagents | Advantages | Reference |
| Carbonylation via Triphosgene | Triphosgene, Et3N | Safe alternative to phosgene; one-pot synthesis. | mdpi.comresearchgate.net |
| Hypervalent Iodine-Mediated Coupling | PhI(OAc)2, K3PO4 | Metal-free, mild conditions, broad substrate scope. | mdpi.comresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Pd/C, Sodium Cyanate (B1221674) | Tolerant of wide range of functional groups. | organic-chemistry.org |
| "On-water" Synthesis | Water (as solvent) | Sustainable, simple product isolation, avoids toxic solvents. | organic-chemistry.org |
Integration of Computational and Experimental Approaches
To accelerate the drug discovery process, future research on this compound should tightly integrate computational modeling with experimental synthesis and testing. mdpi.com Computational chemistry has become an indispensable tool for predicting the properties of molecules, thereby guiding synthetic efforts toward compounds with higher probabilities of success. acs.orgresearchgate.net
Density Functional Theory (DFT) calculations can be employed to elucidate the structural parameters, electronic properties, and reactivity of novel this compound analogs. mdpi.comacs.org These theoretical studies can predict molecular stability and vibrational spectra, which can then be validated against experimental data. researchgate.net
Furthermore, molecular docking simulations can predict the binding modes and affinities of designed compounds with specific biological targets, such as the ATP-binding pocket of a kinase. mdpi.com This in silico screening helps prioritize which derivatives to synthesize, saving time and resources. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEPS) can provide insights into charge transfer within the molecule and its reactivity, while in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-likeness of potential candidates early in the design phase. mdpi.comresearchgate.net
Investigation of Broader Biological Activities
While anticancer and kinase inhibitory activities are prominent areas of research for urea derivatives, the therapeutic potential is much broader. mdpi.commdpi.com Future investigations should systematically screen this compound and its analogs for a wider range of biological effects. The urea functional group is present in compounds with antimicrobial, antiviral, antimalarial, and antituberculosis properties. mdpi.com
The structural similarity to compounds with known antimicrobial and anticancer properties suggests that this compound derivatives could be promising candidates in these fields. Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, this represents a particularly valuable area of research.
| Potential Biological Activity | Rationale based on Urea/Thiourea (B124793) Derivatives | Reference |
| Antimicrobial | Urea derivatives have shown activity against various pathogens. | mdpi.com |
| Antiviral | The urea scaffold is found in various antiviral drugs. | mdpi.commdpi.com |
| Antimalarial | Hybrid molecules containing urea moieties have been explored. | mdpi.combiointerfaceresearch.com |
| Antituberculosis | Urea compounds are being investigated as potential drug candidates. | mdpi.com |
| α-Glucosidase Inhibition | Urea derivatives are studied for antidiabetic applications. | mdpi.com |
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of drug discovery, from initial design and synthesis to biological testing and clinical development, necessitates a highly collaborative and interdisciplinary approach. mdpi.com The future development of this compound-based therapeutics will depend on forging strong partnerships among scientists from various fields.
Effective research will require the combined expertise of:
Medicinal Chemists to design and synthesize novel derivatives. researchgate.net
Computational Chemists to perform in silico modeling and analysis. mdpi.com
Molecular Biologists and Pharmacologists to conduct in vitro and in vivo assays to determine biological activity and mechanisms of action. mdpi.com
Material Scientists to explore applications in developing new materials or polymers.
Establishing research consortia, modeled after successful initiatives like the Urea Cycle Disorders Consortium, could provide a framework for sharing data, resources, and expertise. rarediseasesnetwork.org Such collaborations, potentially involving both academic institutions and pharmaceutical companies, are crucial for translating basic research findings into clinically approved therapies. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-methoxybenzyl)urea derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions between 4-methoxybenzylamine and nitro-substituted thiazole carbonyl precursors. For example, AR-A014418 ([11C]N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea) is synthesized via a two-step process:
Amide Formation : Reacting 4-methoxybenzylamine with 5-nitro-1,3-thiazole-2-carbonyl chloride under basic conditions to form the intermediate amide.
Urea Linkage : Introducing a urea group through reaction with an isocyanate or carbodiimide coupling agent .
Key optimization parameters include temperature control (0–25°C), solvent selection (e.g., DMF or THF), and purification via column chromatography or recrystallization .
Basic: How is the structural integrity of this compound derivatives validated in academic research?
Methodological Answer:
Structural validation relies on:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the methoxybenzyl and thiazole rings in AR-A014418 is ~85°, confirming steric hindrance .
- Spectroscopic Techniques :
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% error .
Advanced: What experimental strategies address contradictions in reported biological activity of this compound derivatives (e.g., GSK-3β inhibition vs. off-target effects)?
Methodological Answer:
Contradictions arise from assay variability or off-target interactions. Mitigation strategies include:
- Kinase Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to quantify IC values against 100+ kinases. AR-A014418 shows >100-fold selectivity for GSK-3β over CDK2 or PKA .
- Cellular Target Engagement Assays :
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in GSK-3β’s ATP pocket, identifying critical residues (e.g., Lys85, Asp133) for hydrogen bonding .
Advanced: How is brain penetrance optimized for this compound-based PET radiotracers like [11C]AR-A014418?
Methodological Answer:
Optimization involves:
- LogP/D Analysis : Adjusting lipophilicity (LogP 1.5–2.5) via substituent modification. [11C]AR-A014418 has LogP = 2.1, balancing blood-brain barrier (BBB) penetration and plasma protein binding .
- Radiolabeling Efficiency : Carbon-11 incorporation via [11C]COCl reaction with the amine precursor, achieving >95% radiochemical purity and molar activities >50 GBq/μmol .
- Ex Vivo Biodistribution : Post-injection brain-to-plasma ratios in rodents (e.g., 3:1 at 30 min) confirm BBB penetration .
- Metabolite Analysis : HPLC-MS identifies stable parent compound (>80% at 60 min post-injection), minimizing false signals from peripheral degradation .
Basic: What solubility and stability challenges are associated with this compound derivatives, and how are they addressed?
Methodological Answer:
- Solubility : Low aqueous solubility (<0.1 mg/mL) is addressed by:
- Stability :
Advanced: How do structural modifications (e.g., nitro vs. methoxy substituents) impact the inhibitory potency of this compound derivatives?
Methodological Answer:
- Nitro Group (5-nitrothiazole) : Enhances electron-withdrawing effects, strengthening hydrogen bonding with GSK-3β’s catalytic Lys85 (IC = 104 nM vs. 1,200 nM for non-nitro analogs) .
- Methoxy Group : Ortho/meta substitutions reduce steric clash with Val135, improving binding affinity .
- Thiazole Ring Replacement : Pyridine or imidazole analogs show reduced potency due to weaker π-π stacking with Phe67 .
Basic: What analytical techniques are critical for quantifying this compound derivatives in biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Reverse-phase C18 columns (ACN/water gradient) with detection at λ = 254 nm (nitro group absorption) .
- LC-MS/MS : MRM transitions (e.g., m/z 348 → 165 for AR-A014418) enable quantification at ng/mL sensitivity in plasma .
- Radiodetection : Gamma counting for [11C]AR-A014418 in PET studies, validated against cold standard curves .
Advanced: What mechanistic insights explain the dual role of this compound derivatives in apoptosis (pro-survival vs. pro-death) across cancer models?
Methodological Answer:
Context-dependent effects are linked to:
- GSK-3β Isoform Specificity : Inhibition in glioblastoma upregulates pro-survival β-catenin, while in colorectal cancer, it destabilizes Mcl-1 (pro-apoptotic) .
- Crosstalk with PI3K/AKT : Compensatory AKT activation in resistant cells requires co-targeting with AKT inhibitors (e.g., MK-2206) .
- p53 Status : Wild-type p53 enhances apoptosis via PUMA induction, whereas mutant p53 models show neutral effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
